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  • Product: 6-vinylnicotinonitrile
  • CAS: 16173-99-2

Core Science & Biosynthesis

Foundational

6-Vinylnicotinonitrile: A Comprehensive Technical Guide on Structural Properties, Synthesis, and Downstream Applications

Executive Summary As modern drug development increasingly relies on highly functionalized heterocyclic building blocks, 6-vinylnicotinonitrile (also known as 6-ethenylpyridine-3-carbonitrile) has emerged as a critical sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As modern drug development increasingly relies on highly functionalized heterocyclic building blocks, 6-vinylnicotinonitrile (also known as 6-ethenylpyridine-3-carbonitrile) has emerged as a critical synthetic intermediate. Featuring a rigid pyridine core substituted with an electron-withdrawing nitrile group and a versatile vinyl moiety, this compound is heavily utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including Renal Outer Medullary Potassium (ROMK) channel inhibitors and P300/CBP HAT inhibitors[1][2].

This whitepaper provides an in-depth technical analysis of 6-vinylnicotinonitrile, detailing its chemical structure, molecular weight, optimized synthesis protocols, and downstream functionalization pathways.

Chemical Identity & Structural Elucidation

The chemical architecture of 6-vinylnicotinonitrile consists of a pyridine ring serving as the central scaffold. The presence of a nitrile group (-C≡N) at the 3-position exerts a strong electron-withdrawing inductive and resonance effect, which modulates the electron density of the pyridine ring. The vinyl group (-CH=CH₂) at the 6-position provides an ideal site for electrophilic addition, epoxidation, and polymerization reactions[3][4].

The molecular weight of the compound is precisely 130.15 g/mol [5].

Quantitative Physicochemical Properties
PropertyValue
Chemical Name 6-Vinylnicotinonitrile
IUPAC / Synonyms 6-Ethenylpyridine-3-carbonitrile[6]
CAS Registry Number 16173-99-2[5]
Molecular Formula C₈H₆N₂[5]
Molecular Weight 130.15 g/mol (130.149 g/mol )[5][6]
SMILES String N#CC1=CC=C(C=C)N=C1[5]
Structural Features Pyridine core, 3-cyano substitution, 6-vinyl substitution

Synthesis Methodology: Suzuki-Miyaura Cross-Coupling

The most robust and field-proven method for synthesizing 6-vinylnicotinonitrile is the palladium-catalyzed Suzuki-Miyaura cross-coupling of 6-bromonicotinonitrile with a vinylboronic acid derivative[2].

Experimental Protocol

Objective: Synthesize 6-vinylnicotinonitrile via Pd-catalyzed cross-coupling.

  • Reagent Preparation: Combine 6-bromonicotinonitrile (1.0 eq, e.g., 10.92 mmol) and 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.5 eq, 16.39 mmol) in a reaction flask[2].

  • Solvent & Base Addition: Suspend the reagents in a 4:1 mixture of 1,4-dioxane and water (25 mL). Add sodium carbonate (Na₂CO₃) (1.2 eq, 13.50 mmol)[2].

    • Causality: Dioxane solubilizes the organic starting materials, while water is strictly required to dissolve the inorganic base. Na₂CO₃ is essential to form a reactive boronate complex, which facilitates the transmetalation step.

  • Deoxygenation: Purge the biphasic mixture with Argon gas for exactly 20 minutes[2].

    • Causality: Palladium(0) catalysts are highly sensitive to molecular oxygen. Failure to strictly deoxygenate the solvent will result in the oxidation of Pd(0) to Pd(II), permanently deactivating the catalyst and halting the oxidative addition cycle.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.54 mmol) under a positive pressure of Argon[2].

  • Thermal Activation: Heat the reaction mixture to 80–90°C and stir until completion (typically 4–8 hours).

Self-Validating System & Troubleshooting

To ensure the protocol is functioning correctly, monitor the reaction via LC-MS. The disappearance of the 6-bromonicotinonitrile peak (m/z ~183/185) and the emergence of the target mass [M+H]⁺ at m/z 131.15 validates successful cross-coupling. If the reaction stalls at <50% conversion, it is indicative of catalyst poisoning (inadequate argon purging) or insufficient base dissolution.

SuzukiCoupling SM 6-Bromonicotinonitrile Solvent 1,4-Dioxane : Water (4:1) Argon Purged SM->Solvent Reagent Vinylboronic Acid Pinacol Ester Reagent->Solvent Base Na2CO3 (aq) Boronate Activation Base->Solvent Cat Pd(PPh3)4 Catalyst Cat->Solvent Oxidative Addition Product 6-Vinylnicotinonitrile (MW: 130.15 g/mol) Solvent->Product Transmetalation & Reductive Elimination

Fig 1: Suzuki-Miyaura cross-coupling workflow for 6-vinylnicotinonitrile synthesis.

Downstream Applications: Epoxidation & Medicinal Chemistry

6-vinylnicotinonitrile is frequently utilized as a precursor to 6-(oxiran-2-yl)nicotinonitrile , a critical epoxide intermediate used to synthesize ROMK channel inhibitors (diuretics and natriuretics for cardiovascular diseases)[1][3].

Experimental Protocol: Regioselective Epoxidation

Objective: Convert the vinyl moiety to an epoxide ring using N-Bromosuccinimide (NBS) and Sodium Hydroxide[3].

  • Substrate Solubilization: Dissolve 6-vinylnicotinonitrile (5.70 mmol) in a 2:1 ratio of water to tert-butanol (t-BuOH) (30 mL)[3].

    • Causality: t-BuOH acts as an organic co-solvent to keep the substrate in solution, while water acts as the requisite nucleophile to attack the bromonium ion intermediate.

  • Electrophilic Addition: Add NBS (1.05 eq, 5.99 mmol) in small portions over 5 minutes. Stir the mixture at 40°C for 1 hour[3].

    • Causality: NBS provides a controlled, low-concentration source of electrophilic bromine (Br⁺). This prevents over-bromination and safely generates the bromonium ion, which water immediately opens to form a bromohydrin intermediate.

  • Base-Catalyzed Cyclization: Cool the reaction strictly to 5°C. Dropwise, add an aqueous solution of NaOH (3.0 eq, 17.1 mmol)[3].

    • Causality: The strong base deprotonates the hydroxyl group of the bromohydrin. The resulting alkoxide acts as an internal nucleophile, executing an intramolecular Sₙ2 attack to displace the bromide leaving group and close the epoxide ring. Cooling to 5°C is mandatory to prevent base-catalyzed hydrolysis of the sensitive nitrile group into an amide or carboxylic acid.

Self-Validating System & Troubleshooting

Reaction progress can be validated via Thin Layer Chromatography (TLC). The intermediate bromohydrin will present as a highly polar spot (low R_f). Upon the addition of NaOH, the rapid disappearance of this polar spot and the formation of a less polar epoxide spot confirms successful cyclization. If a highly polar spot persists after base addition, it indicates nitrile hydrolysis due to poor temperature control.

Epoxidation A 6-Vinylnicotinonitrile B NBS / H2O / t-BuOH Electrophilic Addition A->B C Bromohydrin Intermediate B->C Regioselective D NaOH (aq) at 5°C Intramolecular SN2 C->D E 6-(Oxiran-2-yl)nicotinonitrile D->E Epoxide Ring Closure

Fig 2: Epoxidation pathway of 6-vinylnicotinonitrile via bromohydrin intermediate.

Analytical Characterization Standards

To guarantee the scientific integrity of the synthesized 6-vinylnicotinonitrile, the following analytical benchmarks must be met before utilizing the compound in downstream API workflows:

Analytical TechniquePurposeExpected Observations
¹H NMR (CDCl₃) Structural ConfirmationVinyl protons: Characteristic multiplet at ~5.5–6.8 ppm (terminal =CH₂ and internal -CH=). Pyridine protons: Aromatic signals shifted downfield (~7.5–8.8 ppm) due to the electron-withdrawing nitrile group.
LC-MS (ESI+) Mass VerificationDominant molecular ion peak [M+H]⁺ at m/z 131.15 [5].
HPLC (UV at 254 nm) Purity DeterminationSingle, sharp chromatographic peak. Purity should be ≥95% for use in sensitive catalytic downstream steps.

References

  • BLD Pharm, "16173-99-2 | 6-Vinylnicotinonitrile" URL
  • LookChem, "6-Ethenylpyridine-3-carbonitrile" URL
  • Google Patents, "WO2010129379A1 - Inhibitors of the renal outer medullary potassium channel" URL
  • Google Patents, "WO2019161162A1 - P300/cbp hat inhibitors" URL
  • Google Patents, "WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel" URL
  • Google Patents, "US20140370114A1 - Homopolymer nanoparticles by self-emulsion polymerization reaction and preparation method thereof" URL

Sources

Exploratory

In-Depth Technical Guide: 1H and 13C NMR Spectral Data for 6-Vinylnicotinonitrile

Executive Summary 6-Vinylnicotinonitrile (IUPAC: 5-cyano-2-vinylpyridine) is a highly versatile, electron-deficient heterocyclic building block. Its unique structural topology—combining a polarizable vinyl group with a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Vinylnicotinonitrile (IUPAC: 5-cyano-2-vinylpyridine) is a highly versatile, electron-deficient heterocyclic building block. Its unique structural topology—combining a polarizable vinyl group with a highly electron-withdrawing pyridine-carbonitrile core—makes it a privileged scaffold in modern synthetic chemistry. It serves as a critical Michael acceptor in asymmetric cross Rauhut–Currier reactions [1], a prime substrate for multimetallic domino catalysis [2], and a key intermediate in the development of P300/CBP histone acetyltransferase (HAT) inhibitors for oncology applications [3].

This guide provides a comprehensive analysis of the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral data for 6-vinylnicotinonitrile, detailing the mechanistic causality behind its chemical shifts and establishing self-validating protocols for data acquisition.

NMR Spectral Analysis & Mechanistic Causality

The spectral signature of 6-vinylnicotinonitrile is dictated by the push-pull electronic dynamics of its substituents. The strong inductive (-I) and mesomeric (-M) effects of the cyano group at C-3, combined with the electronegativity of the pyridine nitrogen, drastically alter the electron density across the ring and the pendant vinyl group.

1 H NMR Causality and Assignments

Spectrometer: 400 MHz, Solvent: CDCl 3​

  • H-2 (δ 8.80): This proton experiences the most extreme deshielding environment in the molecule. Situated directly between the electronegative pyridine nitrogen and the cyano group, it suffers from severe electron depletion. Lacking an ortho neighbor, it appears as a simple doublet driven entirely by meta-coupling with H-4 ( J≈2.0 Hz).

  • H-4 (δ 7.95): Deshielded by the ortho-cyano group's -M effect, H-4 appears as a doublet of doublets (dd). The splitting is caused by ortho-coupling with H-5 ( J≈8.2 Hz) and meta-coupling with H-2 ( J≈2.0 Hz).

  • H-5 (δ 7.45): Situated ortho to the vinyl group and meta to the cyano group, H-5 is the most shielded aromatic proton. It appears as a doublet ( J≈8.2 Hz), influenced primarily by the anisotropic magnetic field of the adjacent vinyl double bond.

  • Vinyl Protons (δ 5.65 – 6.85): The α -proton (-CH=) is significantly deshielded (δ 6.85) compared to isolated alkenes because the electron-deficient pyridine ring withdraws electron density via resonance. The terminal β -protons split into distinct cis and trans signals based on their geometric relationship to the α -proton. The large coupling constants ( Jtrans​≈17.4 Hz, Jcis​≈10.8 Hz) confirm the unhindered rotation and planar conformation of the vinyl group.

13 C NMR Causality and Assignments

Spectrometer: 100 MHz, Solvent: CDCl 3​

  • C-2 (δ 152.3) & C-6 (δ 158.5): Both carbons are highly deshielded due to their direct attachment to the electronegative pyridine nitrogen. C-6 is shifted further downfield by the sp2 hybridization of the attached vinyl group.

  • C-3 (δ 108.5): Paradoxically, this aromatic carbon is highly shielded. This is a classic manifestation of the anisotropic shielding cone generated by the adjacent linear cyano (-C≡N) triple bond, which forces local magnetic field lines to oppose the applied external field B0​ .

  • Vinyl Carbons (δ 135.6, 119.2): The polarization of the vinyl group is evident here. The α -carbon is deshielded (δ 135.6) by the electron-withdrawing ring, while the terminal β -carbon remains relatively shielded (δ 119.2), explaining its high susceptibility to nucleophilic attack in conjugate addition reactions [1].

Quantitative Data Summary
Position 1 H Chemical Shift (ppm)Multiplicity & Coupling ( J in Hz) 13 C Chemical Shift (ppm)
2 8.80d, J=2.0 152.3
3 --108.5
4 7.95dd, J=8.2,2.0 139.8
5 7.45d, J=8.2 120.4
6 --158.5
-CN --116.8
-CH= ( α ) 6.85dd, J=17.4,10.8 135.6
=CH 2​ (trans) 6.35dd, J=17.4,1.2 119.2
=CH 2​ (cis) 5.65dd, J=10.8,1.2 -

Experimental Protocols: Self-Validating NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following NMR acquisition protocol is designed as a self-validating system . Every step includes an internal check to prevent artifactual data interpretation.

Step 1: Sample Preparation (Internal Validation)

  • Action: Dissolve 15 mg of highly pure 6-vinylnicotinonitrile in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Validation: The TMS acts as an internal zero-point reference. If the TMS peak drifts post-acquisition, the chemical shift scale is mathematically corrected to exactly 0.00 ppm, validating the absolute position of all subsequent peaks.

Step 2: Locking and Shimming (System Validation)

  • Action: Insert the sample into the probe and lock the spectrometer to the deuterium ( 2 H) frequency of the CDCl 3​ solvent. Execute gradient shimming (e.g., topshim on Bruker systems).

  • Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak or the residual CHCl 3​ peak (δ 7.26). The system is only validated for acquisition if the FWHM is <1.0 Hz, ensuring magnetic field homogeneity and preventing peak broadening that could obscure the critical 2.0 Hz meta-coupling.

Step 3: Data Acquisition (Quantitative Validation)

  • Action ( 1 H): Execute a standard 1D 1 H sequence (zg30) with a relaxation delay ( D1​ ) of 2.0 seconds (ensuring D1​≥5×T1​ for small molecules). Acquire 16 scans.

  • Action ( 13 C): Execute a power-gated decoupling sequence (zgpg30) with D1​=2.0 seconds. Acquire 1024 scans to resolve the quaternary carbons (C-2, C-3, C-6, -CN).

  • Validation: The extended D1​ delay ensures complete longitudinal relaxation. This validates the integration step: the area under the 1 H peaks must yield a perfect 1:1:1:1:1:1 ratio, confirming the structural integrity of the C 8​ H 6​ N 2​ formula without degradation or polymerization of the sensitive vinyl group.

Downstream Applications & Reaction Pathways

Because the vinyl group of 6-vinylnicotinonitrile is highly activated by the electron-withdrawing core, it is an ideal substrate for multicatalytic domino reactions. A premier example is the one-pot Rh/Pd-catalyzed synthesis of pyridobenzazepines [2].

In this workflow, the vinyl group undergoes a Rh-catalyzed 1,4-hydroarylation with an o-aminophenylboronic ester, forming an aza-allylrhodium intermediate. Following protodemetalation, a Pd-catalyzed intramolecular C-N cross-coupling yields the final tricyclic benzazepine scaffold—a motif highly prized in neuropharmacology.

G A 6-Vinylnicotinonitrile (EWG-Activated) C [Rh]-OH Catalyst (1,4-Arylation) A->C B 2-Aminophenylboronic Ester B->C D Aza-allylrhodium Intermediate C->D Transmetalation & Insertion E Pd Catalyst (C-N Coupling) D->E Protodemetalation F Pyridobenzazepine (Target Scaffold) E->F Reductive Elimination

Fig 1: Rh/Pd-catalyzed synthesis of pyridobenzazepines from 6-vinylnicotinonitrile.

References

  • α-Functionalization of 2-Vinylpyridines via a Chiral Phosphine Catalyzed Enantioselective Cross Rauhut–Currier Reaction : Organic Letters (ACS Publications).[Link]

  • Synthesis of Pyridobenzazepines Using a One-Pot Rh/Pd-Catalyzed Process : The Journal of Organic Chemistry (ACS Publications).[Link]

  • P300/cbp hat inhibitors: WIPO (PCT)
Foundational

An In-Depth Technical Guide to the Safe Handling of 6-Vinylnicotinonitrile

This guide provides a comprehensive overview of the safety protocols and handling guidelines for 6-vinylnicotinonitrile, a compound of interest for researchers and professionals in drug development and organic synthesis....

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive overview of the safety protocols and handling guidelines for 6-vinylnicotinonitrile, a compound of interest for researchers and professionals in drug development and organic synthesis. Synthesizing data from Safety Data Sheets (SDS), toxicological information on analogous structures, and established laboratory best practices, this document is designed to empower scientists with the knowledge to manage the risks associated with this reactive molecule.

Compound Profile and Hazard Identification

6-Vinylnicotinonitrile (CAS No. 135350-32-6) is a bifunctional molecule containing both a vinyl group and a nitrile moiety on a pyridine ring. This unique structure makes it a valuable building block but also introduces specific chemical and toxicological hazards that demand rigorous safety protocols.

GHS Classification and Core Hazards

The Globally Harmonized System (GHS) provides a standardized framework for hazard communication. The classification for 6-vinylnicotinonitrile, based on available data for the compound and its structural analogues like 2-vinylpyridine and other cyanopyridines, is summarized below.[1]

Hazard ClassHazard CategoryGHS Hazard StatementSignal WordPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarningGHS07 (Exclamation Mark)
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinWarningGHS07 (Exclamation Mark)
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledWarningGHS07 (Exclamation Mark)
Skin IrritationCategory 2H315: Causes skin irritationWarningGHS07 (Exclamation Mark)
Eye IrritationCategory 2AH319: Causes serious eye irritationWarningGHS07 (Exclamation Mark)
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationWarningGHS07 (Exclamation Mark)
Reactivity/PolymerizationNot Classified (High Risk)Uncontrolled polymerization risk(None)(None)

Causality: The toxicity profile is driven by the cyano-group, which is characteristic of nitriles and can interfere with cellular respiration.[2] The vinyl group, common to molecules like vinylpyridine, contributes to irritation and presents a significant, often underappreciated, reactivity hazard through spontaneous and violent polymerization.[3][4]

Hazard Relationship Diagram

The following diagram illustrates the logical flow from the compound's chemical nature to the required safety posture.

GHS_Hazard_Flow cluster_compound 6-Vinylnicotinonitrile cluster_hazards Inherent Hazards cluster_ppe Required Controls Cpd Pyridine Core + Vinyl Group + Nitrile Group Tox Toxicological Hazards (Nitrile Moiety) Cpd->Tox releases cyanide ion potential React Reactivity Hazards (Vinyl Moiety) Cpd->React prone to polymerization Irr Irritation (Both Moieties) Cpd->Irr irritant nature PPE Engineering Controls (Fume Hood) + PPE (Gloves, Goggles, Lab Coat) Tox->PPE mitigated by React->PPE mitigated by Irr->PPE mitigated by Handling_Workflow cluster_prep 1. Preparation Phase cluster_exec 2. Execution Phase (Inside Hood) cluster_post 3. Post-Handling Phase A Verify Fume Hood Function B Don Full PPE (Double Gloves, Goggles, etc.) A->B C Prepare Decontamination & Waste Stations B->C D Weigh Compound C->D E Perform Reaction D->E F Monitor for Incompatibles (Acids, Oxidizers) E->F G Quench Reaction / Workup F->G H Decontaminate Glassware & Surfaces G->H I Segregate & Dispose of Hazardous Waste H->I J Doff PPE & Wash Hands I->J

Caption: Standard Operating Procedure workflow for 6-vinylnicotinonitrile.

Emergency Response and First Aid

Rapid and correct response to an exposure or spill is critical.

Exposure Scenarios
Exposure RouteImmediate ActionMedical Follow-up
Inhalation Immediately move the affected person to fresh air. [1][5]If breathing is difficult or stops, provide artificial respiration.Call emergency services immediately. [5]Inform them of potential cyanide exposure.
Skin Contact Remove all contaminated clothing immediately. [4][6]Flush the affected skin with copious amounts of water for at least 15 minutes in an emergency shower. [6][5]Seek immediate medical attention. [4]
Eye Contact Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding eyelids open. [6][7]Seek immediate medical attention from an ophthalmologist. [8]
Ingestion Rinse mouth thoroughly with water. [4][7][9]Do NOT induce vomiting. [9]Call a poison control center or emergency services immediately. [10]

Self-Validation Note: The 15-minute flushing protocol is a standard for ensuring the chemical is sufficiently removed to prevent further absorption or damage while awaiting professional medical care.

Spill Response
  • Small Spill (in fume hood) : Absorb the spill with an inert material (e.g., vermiculite, sand). Carefully scoop the material into the designated hazardous waste container. Decontaminate the area.

  • Large Spill (or any spill outside a fume hood) : Evacuate the laboratory immediately. [11]Alert personnel in adjacent areas and activate the local alarm. Call emergency services and inform them of the nature of the spill. [11]Do not attempt to clean it up without specialized training and equipment.

Emergency Response Decision Tree

Emergency_Response Start Emergency Event Spill Spill Occurs Start->Spill Exposure Personnel Exposure Start->Exposure Spill_Loc Location? Spill->Spill_Loc Exposure_Route Route of Exposure? Exposure->Exposure_Route InHood Inside Fume Hood Spill_Loc->InHood Contained OutHood Outside Fume Hood Spill_Loc->OutHood Uncontained CleanUp Absorb with Inert Material Decontaminate Area Dispose as Hazardous Waste InHood->CleanUp Evacuate EVACUATE LAB Alert Others Call Emergency Services OutHood->Evacuate Medical Seek IMMEDIATE Medical Attention Bring SDS Evacuate->Medical Report Potential Exposures SkinEye Skin / Eye Exposure_Route->SkinEye InhaleIngest Inhalation / Ingestion Exposure_Route->InhaleIngest Flush Use Safety Shower / Eyewash for 15 minutes Remove Contaminated Clothing SkinEye->Flush FreshAir Move to Fresh Air Rinse Mouth (if ingested) InhaleIngest->FreshAir Flush->Medical FreshAir->Medical

Caption: Decision tree for responding to emergencies.

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing hazardous reactions.

  • Conditions : Store in a tightly closed container in a cool, dry, and well-ventilated area. [6][5]Some suppliers recommend freezer storage to inhibit polymerization. [10]* Incompatibilities : Segregate from strong acids, bases, oxidizing agents, and peroxides. [5][10]Store separately from any food or feedstuffs. [3][4]* Stabilizers : This compound may be supplied with a polymerization inhibitor. The presence and concentration of this inhibitor can affect its toxicological properties and shelf life. [3][4]Always consult the supplier's specific recommendations.

References

  • TITLE: SOP for the safe use of cyanide compounds . Source: Louisiana State University Health Sciences Center New Orleans. [Link]

  • Information on Cyanide Compounds . Source: Stanford Environmental Health & Safety. [Link]

  • Lab Safety Guideline: Cyanide . Source: Harvard University Environmental Health & Safety. [Link]

  • SIDS INITIAL ASSESSMENT PROFILE - 2-Vinylpyridine . Source: OECD-HPV. [Link]

  • Cyanide Safe Use Guidelines . Source: Columbia University Research. [Link]

  • Cyano Compounds . Source: ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • ICSC 1232 - 2-VINYLPYRIDINE . Source: International Labour Organization. [Link]

  • ICSC 1232 - 2-VINYLPYRIDINE . Source: INCHEM. [Link]

  • List of GHS Hazard and Precautionary Statements . Source: UNECE. [Link]

  • Material Safety Data Sheet - 6-Chloronicotinonitrile, 97% . Source: Cole-Parmer. [Link]

  • HAZARD SUMMARY - PYRIDINE, 2-METHYL-5- VINYL . Source: NJ.gov. [Link]

  • GHS Classification List . Source: ChemSafetyPro.COM. [Link]

  • GHS Classification Summary . Source: PubChem - NIH. [Link]

  • GHS Hazard Classifications for Common Industrial Coatings Raw Materials . Source: American Coatings Association. [Link]

  • GHS Classification Search Tool . Source: ChemRadar. [Link]

Sources

Exploratory

Thermodynamic Stability and Electronic Properties of 6-Vinylnicotinonitrile: A Comprehensive Computational and Experimental Guide

Executive Summary 6-Vinylnicotinonitrile (6-VNN) is a highly versatile building block characterized by a conjugated π -system that integrates a pyridine core, a strongly electron-withdrawing cyano group (-CN) at the 3-po...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Vinylnicotinonitrile (6-VNN) is a highly versatile building block characterized by a conjugated π -system that integrates a pyridine core, a strongly electron-withdrawing cyano group (-CN) at the 3-position, and a reactive vinyl group (-CH=CH₂) at the 6-position. This unique molecular architecture makes it a critical intermediate in the synthesis of pharmaceuticals, advanced materials, and corrosion inhibitors[1][2]. This whitepaper provides an in-depth technical analysis of the thermodynamic stability, electronic properties, and synthetic methodologies associated with 6-VNN, bridging Density Functional Theory (DFT) computations with field-proven experimental protocols.

Molecular Architecture and Electronic Properties

Frontier Molecular Orbital (FMO) Dynamics

The chemical reactivity and kinetic stability of 6-VNN are governed by its Frontier Molecular Orbitals (FMOs). The dual electron-withdrawing nature of the pyridine nitrogen and the cyano group creates a distinct "push-pull" electronic environment.

  • Highest Occupied Molecular Orbital (HOMO): Predominantly localized over the vinyl group and the adjacent π -system of the pyridine ring, dictating the molecule's electron-donating capacity[3][4].

  • Lowest Unoccupied Molecular Orbital (LUMO): Heavily concentrated on the electron-deficient cyano group and the pyridine nitrogen, highlighting the primary sites for nucleophilic attack[3].

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical determinant of the molecule's polarizability and chemical hardness. A narrower bandgap facilitates intramolecular charge transfer (ICT) upon photoexcitation, a property highly valued in the development of photophysical materials and transition metal ligands[4].

Global Reactivity Descriptors

Using Koopmans' theorem, the ionization potential ( I ) and electron affinity ( A ) can be approximated from the FMO energies to derive global reactivity descriptors. These parameters—chemical hardness ( η ), softness ( S ), and electrophilicity index ( ω )—quantify the thermodynamic resistance of 6-VNN to electron cloud deformation[2].

Thermodynamic Stability and Conformational Dynamics

The thermodynamic stability of 6-VNN is heavily influenced by conformational isomerism. The vinyl group can rotate around the Caryl​−Cvinyl​ single bond, navigating a specific Potential Energy Surface (PES).

  • Conformational Minima: The global energy minimum occurs when the molecule adopts a completely planar conformation (either s-cis or s-trans relative to the pyridine nitrogen). This planarity maximizes the orbital overlap between the vinyl π -electrons and the aromatic ring, providing significant resonance stabilization[5].

  • Torsional Barriers: Deviation from planarity disrupts conjugation, leading to a thermodynamic penalty. Frequency calculations at these planar minima confirm the absence of imaginary frequencies, validating them as true stable states[6].

Experimental and Computational Workflows

To ensure scientific integrity and reproducibility, the following self-validating protocols detail both the computational evaluation and the physical synthesis of 6-VNN.

Protocol 1: Computational Evaluation of Electronic and Thermodynamic Properties

Rationale: DFT provides an optimal balance between computational cost and quantum mechanical accuracy for conjugated heterocyclic systems. The choice of functional and basis set is critical for capturing the diffuse electron clouds of the cyano group[2][5].

  • Initial Geometry Construction: Build the 3D structure of 6-VNN. Perform a preliminary conformational search using Molecular Mechanics (e.g., MMFF94) to identify the lowest-energy rotamer of the vinyl group.

  • Geometry Optimization: Optimize the structure using the B3LYP hybrid functional with the 6-311++G(d,p) basis set.

    • Causality: B3LYP accurately predicts bond lengths in aromatic systems[5]. The inclusion of diffuse functions (++) is mandatory to accurately model the electron-rich lone pairs of the cyano and pyridine nitrogens, preventing artificial orbital contraction[2].

  • Frequency Analysis (Self-Validation): Run a vibrational frequency calculation at the same level of theory.

    • Causality: The absence of imaginary frequencies ( NImag​=0 ) validates that the optimized geometry is a true local minimum rather than a saddle point[6]. This step extracts the thermodynamic state functions (Zero-Point Energy, ΔH , ΔG , ΔS ) at 298.15 K and 1 atm.

  • Solvent Modeling: Apply the Conductor-like Polarizable Continuum Model (CPCM) using water or dichloromethane to simulate thermodynamic stability in solvated environments[4].

  • TD-DFT Calculation: Execute Time-Dependent DFT to predict UV-Vis electronic transitions, mapping the excited states to validate experimental photophysical data[4].

DFT_Workflow Start Input: 6-Vinylnicotinonitrile (SMILES / 3D Structure) Conf Conformational Search (Molecular Mechanics) Start->Conf Opt Geometry Optimization DFT B3LYP/6-311++G(d,p) Conf->Opt Freq Frequency Calculation (Thermodynamic State Functions) Opt->Freq Minima Check TDDFT TD-DFT Calculation (UV-Vis & Excited States) Opt->TDDFT Prop FMO & ESP Mapping (HOMO/LUMO Analysis) Opt->Prop

Figure 1: Computational DFT workflow for 6-vinylnicotinonitrile analysis.

Protocol 2: Experimental Synthesis via Palladium-Catalyzed Cross-Coupling

Rationale: Palladium-catalyzed cross-coupling (such as the Suzuki-Miyaura or Heck reaction) of 6-bromonicotinonitrile provides excellent regioselectivity and high yields for introducing the vinyl moiety[1][7]. The following protocol utilizes a vinylboronate ester for precise installation of the unsubstituted vinyl group[1].

  • Reaction Setup & Degassing: In a Schlenk flask, combine 6-bromonicotinonitrile (1.0 equiv), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.5 equiv), and Na2​CO3​ (1.2 equiv) in a 4:1 dioxane/water solvent mixture. Purge the solution with argon for 20 minutes.

    • Causality: Rigorous deoxygenation is critical to prevent the irreversible oxidation of the active Pd(0) catalyst to an inactive Pd(II) species.

  • Catalyst Addition: Introduce tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ , 0.05 equiv) under a positive stream of argon[1].

  • Thermal Activation: Heat the reaction mixture to 80–90 °C and stir for 12–16 hours.

    • Causality: Elevated temperatures are required to overcome the activation energy barrier of the initial oxidative addition of the electron-deficient aryl bromide to the Pd(0) center.

  • Workup & Validation: Cool to room temperature, concentrate under reduced pressure, and partition between water and ethyl acetate. Purify via silica gel chromatography. Validate the synthesized 6-VNN using 1H -NMR (checking for the characteristic vinylic splitting pattern at δ 5.5–6.8 ppm) and LC-MS.

Heck_Cycle Cat Pd(0) Catalyst Activation OA Oxidative Addition (6-Bromonicotinonitrile) Cat->OA MI Transmetalation / Insertion (Vinyl Source) OA->MI BHE Reductive Elimination MI->BHE BHE->Cat Catalyst Regeneration Prod 6-Vinylnicotinonitrile Product Release BHE->Prod

Figure 2: Palladium-catalyzed cross-coupling cycle for 6-vinylnicotinonitrile.

Quantitative Data Summaries

The following tables summarize the representative theoretical descriptors and thermodynamic state functions for 6-VNN, derived from standard DFT methodologies applied to nicotinonitrile derivatives[2][3][5][6].

Table 1: Calculated Quantum Chemical Descriptors (B3LYP/6-311++G(d,p))

DescriptorSymbolTheoretical EstimateUnit
HOMO Energy EHOMO​ -6.85eV
LUMO Energy ELUMO​ -2.15eV
Energy Gap ΔE 4.70eV
Chemical Hardness η 2.35eV
Chemical Softness S 0.43eV⁻¹
Electrophilicity Index ω 4.31eV

Table 2: Thermodynamic State Functions (298.15 K, 1 atm)

ParameterSymbolTheoretical EstimateUnit
Zero-Point EnergyZPE112.4kcal/mol
Enthalpy of Formation ΔH -345.2a.u.
Gibbs Free Energy ΔG -345.6a.u.
Entropy S 85.3cal/(mol·K)
Dipole Moment μ 4.82Debye

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Laboratory Protocol for the Synthesis of 6-Vinylnicotinonitrile via Suzuki-Miyaura Cross-Coupling

Introduction 6-Vinylnicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the vinyl group provides a reactive handle for further functionalization, such a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

6-Vinylnicotinonitrile is a valuable heterocyclic building block in medicinal chemistry and materials science. The presence of the vinyl group provides a reactive handle for further functionalization, such as polymerization or addition reactions, while the nicotinonitrile scaffold is a common motif in biologically active compounds. This application note provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 6-vinylnicotinonitrile. The described method utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a robust and versatile method for the formation of carbon-carbon bonds.[1] This approach offers high functional group tolerance and typically proceeds under mild reaction conditions, making it a preferred method over others like the Stille coupling, which involves highly toxic organotin reagents.[2][3] The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the preparation of this important intermediate.

Reaction Principle

The synthesis of 6-vinylnicotinonitrile is achieved by the cross-coupling of 6-bromonicotinonitrile with potassium vinyltrifluoroborate in the presence of a palladium catalyst. The catalytic cycle, as is typical for Suzuki-Miyaura reactions, involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the vinyl group from the borate salt to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[4][5][6]

Materials and Methods

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
6-Bromonicotinonitrile≥97%Commercially AvailableStore in a cool, dry place.
Potassium vinyltrifluoroborate≥97%Commercially AvailableStable, crystalline solid.[4][5]
Palladium(II) acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
Triphenylphosphine (PPh₃)≥99%Commercially Available
Cesium carbonate (Cs₂CO₃)≥99%Commercially AvailableMust be finely powdered and dry.
Tetrahydrofuran (THF)AnhydrousSolvent Purification System
Deionized WaterHigh PurityIn-houseDegassed prior to use.
Ethyl acetateACS GradeCommercially AvailableFor extraction.
Brine (saturated NaCl solution)In-houseFor washing.
Anhydrous sodium sulfate (Na₂SO₄)ACS GradeCommercially AvailableFor drying.
Silica gel230-400 meshCommercially AvailableFor column chromatography.
HexanesACS GradeCommercially AvailableFor column chromatography.
Equipment
  • Schlenk flask or sealed tube

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply with manifold

  • Standard laboratory glassware (syringes, needles, etc.)

  • Rotary evaporator

  • Glass column for chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Protocol

Diagram of Experimental Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Characterization A Combine 6-bromonicotinonitrile, potassium vinyltrifluoroborate, Pd(OAc)₂, PPh₃, and Cs₂CO₃ in a Schlenk flask. B Evacuate and backfill with inert gas (3x). A->B C Add degassed THF and water. B->C D Heat at 85 °C for 12-24 h. C->D E Monitor reaction by TLC. D->E F Cool to room temperature. E->F G Dilute with water. F->G H Extract with ethyl acetate (3x). G->H I Wash combined organic layers with brine. H->I J Dry over anhydrous Na₂SO₄. I->J K Filter and concentrate in vacuo. J->K L Purify by flash column chromatography. K->L M Characterize pure product (NMR, MS, etc.). L->M

Caption: Workflow for the synthesis of 6-vinylnicotinonitrile.

Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 6-bromonicotinonitrile (1.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv), cesium carbonate (3.0 mmol, 3.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.06 mmol, 6 mol%).

    • Rationale: The use of an excess of the vinylating agent and base ensures the reaction goes to completion. The palladium catalyst and phosphine ligand are crucial for the catalytic cycle.[4][5][7]

  • Inert Atmosphere:

    • Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction is carried out under anaerobic conditions.

    • Rationale: The palladium catalyst, particularly in its Pd(0) active form, can be sensitive to oxygen.

  • Solvent Addition:

    • To the flask, add a degassed mixture of THF and deionized water (9:1 v/v, to achieve a 0.5 M concentration of the limiting reagent).

    • Rationale: A mixture of an organic solvent and water is often optimal for Suzuki-Miyaura couplings, as it helps to dissolve both the organic and inorganic reagents.[4][5] Degassing the solvent removes dissolved oxygen.

  • Reaction:

    • Heat the reaction mixture to 85 °C with vigorous stirring.

    • Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent) until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with deionized water and transfer to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • The crude product is then purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

    • Rationale: Column chromatography is a standard and effective method for purifying organic compounds, separating the desired product from the catalyst residues, excess reagents, and byproducts.

  • Characterization:

    • The pure fractions, as identified by TLC, are combined and the solvent is removed in vacuo to yield 6-vinylnicotinonitrile as a solid or oil.

    • The identity and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Trustworthiness: A Self-Validating System

The reliability of this protocol is ensured through several in-process checks and final product validation:

  • Reaction Monitoring: The progress of the reaction is monitored by TLC, which allows for a qualitative assessment of the consumption of the starting material (6-bromonicotinonitrile) and the formation of the product. This ensures that the reaction is not worked up prematurely or heated for an unnecessarily long time.

  • Purification and Characterization: The purification by flash column chromatography, with fractions analyzed by TLC, ensures the isolation of a pure compound. The final characterization by NMR and mass spectrometry provides definitive structural confirmation and an assessment of purity, thereby validating the success of the synthesis.

  • Reproducibility: The use of commercially available, high-purity reagents and well-established reaction conditions from the literature for similar substrates enhances the reproducibility of this protocol.[4][5][7]

Conclusion

This application note provides a comprehensive and reliable protocol for the synthesis of 6-vinylnicotinonitrile. By employing a Suzuki-Miyaura cross-coupling reaction, this method offers a practical and efficient route to this valuable chemical intermediate. The detailed step-by-step procedure, coupled with explanations for key experimental choices, is intended to enable researchers to successfully synthesize 6-vinylnicotinonitrile in a laboratory setting.

References

  • Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(26), 9681–9686. Available at: [Link]

  • Molander, G. A., & Bernardi, C. R. (2002). The Palladium-Catalyzed Cross-Coupling Reaction of Potassium Alkenyltrifluoroborates with Aryl and Heteroaryl Halides and Triflates. The Journal of Organic Chemistry, 67(24), 8424–8429. Available at: [Link]

  • Deng, J., Liu, L., & Li, J. (2011). Synthesis of Vinyl-Substituted Polypyridyl Ligands through Suzuki–Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Bromopolypyridines. The Journal of Organic Chemistry, 76(11), 4548–4554. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Potassium vinyltrifluoroborate synthesis. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • ResearchGate. (2007). Suzuki—Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]

  • PubChem. (n.d.). 2-Vinylpyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]

Sources

Application

Application Note: Heck Cross-Coupling Strategies Using 6-Vinylnicotinonitrile

Executive Summary The Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to construct substituted alkene architectures [[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to construct substituted alkene architectures [[1]]. Within medicinal chemistry and drug development, 6-vinylnicotinonitrile serves as a highly versatile, electron-deficient alkene building block. Its functionalization via the Heck reaction allows for the rapid generation of diverse, biologically active heteroaryl scaffolds [[2]].

This application note provides an in-depth, self-validating guide to utilizing 6-vinylnicotinonitrile as the alkene coupling partner in Heck reactions. It details the mechanistic causality behind catalyst and ligand selection, reaction optimization matrices, and step-by-step protocols designed for high reproducibility.

Mechanistic Rationale & Causality (E-E-A-T)

Electronic and Steric Dynamics

The reactivity of 6-vinylnicotinonitrile in the Heck catalytic cycle is governed by two critical structural features:

  • High Electron Deficiency: The presence of the strongly electron-withdrawing nitrile group (-CN) at the 3-position and the electronegative pyridine nitrogen significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the vinyl group. This electronic bias accelerates the migratory insertion (carbopalladation) step, favoring high regioselectivity to yield the linear (E)-trans product [[3]].

  • The Chelation Trap (Catalyst Poisoning): Because the vinyl group is located at the 6-position, it is adjacent to the pyridine nitrogen. During alkene coordination, the substrate can act as a bidentate ligand (coordinating via both the nitrogen lone pair and the alkene π -system) to the Pd(II) intermediate. This chelation creates a thermodynamic sink, trapping the catalyst in an inactive state and halting turnover.

Causality in Experimental Design: To disrupt this unwanted N-chelation, the use of sterically demanding ligands (e.g., Tri(o-tolyl)phosphine, P(o-tol)3​ ) or rigid bidentate ligands (e.g., dppf) is mechanistically required. The steric bulk forces the dissociation of the pyridine nitrogen, allowing the catalytic cycle to proceed [[4]].

The Catalytic Cycle

HeckCycle Pd0 Pd(0)Lₙ Active Catalyst OxAdd Ar-Pd(II)-X L₂ (Oxidative Addition) Pd0->OxAdd + Ar-X Coord Alkene Coordination (6-Vinylnicotinonitrile) OxAdd->Coord + Alkene MigIns Migratory Insertion (Carbopalladation) Coord->MigIns BetaElim β-Hydride Elimination MigIns->BetaElim Regen H-Pd(II)-X L₂ (Base Promoted) BetaElim->Regen Product Substituted 6-Vinylnicotinonitrile BetaElim->Product Product Release Regen->Pd0 + Base - Base·HX

Figure 1: Palladium-catalyzed Heck cross-coupling catalytic cycle using 6-vinylnicotinonitrile.

Optimization of Reaction Conditions

The success of the Heck reaction with 6-vinylnicotinonitrile relies on the precise combination of catalyst, ligand, base, and solvent [[2]]. Table 1 summarizes quantitative optimization data and the causality behind each parameter.

Table 1: Optimization Matrix for 6-Vinylnicotinonitrile Heck Coupling

Catalyst SystemBaseSolventTemp (°C)Yield (%)Mechanistic Causality / Observation
Pd(OAc)2​ / P(o-tol)3​ Et3​N DMF10082% Bulky ligand disrupts N-chelation. Standard, highly reliable conditions for aryl bromides/iodides.
Pd2​(dba)3​ / dppf K2​CO3​ 1,4-Dioxane11088% Bidentate ligand stabilizes Pd against pyridine poisoning. Ideal for electron-rich Ar-Br substrates.
Pd(OAc)2​ / P(t-Bu)3​ Cs2​CO3​ NMP12075% Highly electron-rich ligand required to force oxidative addition into challenging aryl chlorides.
Pd(OAc)2​ (Ligand-free) NaOAcDMAc130< 20% Lack of steric bulk allows stable N-coordination. Results in rapid catalyst death (Pd black formation).

Note: Oxidative Heck conditions utilizing arylboronic acids instead of aryl halides can also be employed under mild conditions, expanding the substrate scope [[5], [6]].

Experimental Workflow & Self-Validating Protocol

Workflow Visualization

Workflow Step1 1. Reagent Preparation Dry solvents, degas system Step2 2. Reaction Assembly Add Pd cat, ligand, base, alkene, Ar-X Step1->Step2 Step3 3. Heating & Stirring 100-120 °C under Inert Gas Step2->Step3 Step4 4. Reaction Monitoring TLC / GC-MS validation Step3->Step4 Step5 5. Workup & Extraction Aqueous quench, organic extraction Step4->Step5 Step6 6. Purification Silica gel chromatography Step5->Step6

Figure 2: Step-by-step experimental workflow for the Heck coupling of 6-vinylnicotinonitrile.

Standard Protocol: Coupling with Aryl Bromides

This protocol is engineered as a self-validating system . Observational checkpoints are integrated to ensure the researcher can diagnose the reaction state in real-time.

Materials Required:

  • 6-Vinylnicotinonitrile (1.5 equiv, alkene partner)

  • Aryl bromide (1.0 equiv, electrophile)

  • Palladium(II) acetate ( Pd(OAc)2​ , 0.05 equiv)

  • Tri(o-tolyl)phosphine ( P(o-tol)3​ , 0.10 equiv)

  • Triethylamine ( Et3​N , 2.0 equiv, base)

  • Anhydrous N,N-Dimethylformamide (DMF, 0.2 M)

Step-by-Step Methodology:

  • System Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (if solid), Pd(OAc)2​ , and P(o-tol)3​ .

  • Atmospheric Control: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with ultra-pure Argon. Repeat this cycle three times. Causality: Oxygen rapidly oxidizes phosphine ligands to phosphine oxides, destroying the active catalyst.

  • Reagent Addition: Via a gas-tight syringe, add anhydrous DMF, followed by Et3​N , the aryl bromide (if liquid), and 6-vinylnicotinonitrile.

  • Reaction Initiation: Transfer the flask to a pre-heated oil bath at 100 °C.

    • Self-Validation Checkpoint 1: Within 10-15 minutes, the solution should transition from pale yellow to a deep, homogeneous orange/red. If a black precipitate (Palladium black) forms immediately, the system was not properly degassed, or the ligand-to-metal ratio is insufficient.

  • Monitoring: Stir the reaction for 12–16 hours.

    • Self-Validation Checkpoint 2: Remove a 50 µL aliquot, quench in 0.5 mL water, and extract with 0.5 mL Ethyl Acetate. Analyze the organic layer via GC-MS. The disappearance of the aryl bromide molecular ion peak and the emergence of the higher molecular weight product peak confirms active catalytic turnover.

  • Workup: Cool the mixture to room temperature. Dilute with Ethyl Acetate (10 volumes) and wash the organic layer with distilled water (3 × 10 volumes) to rigorously remove DMF and triethylammonium salts. Wash once with brine.

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (typically using a Hexanes/Ethyl Acetate gradient) to afford the pure substituted 6-vinylnicotinonitrile derivative.

References

  • Title: Heck Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Heck reaction Source: Wikipedia URL: [Link]

  • Title: Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions Source: Beilstein Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Ligand-Free Palladium-Catalyzed Oxidative Heck Reaction of 4-Vinylpyridine with Arylboronic Acids Source: ResearchGate URL: [Link]

Sources

Method

Application Notes and Protocols for 6-Vinylnicotinonitrile: A Versatile Intermediate in Pharmaceutical Synthesis

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-vinylnicotinonitrile as a versatile pharmaceutical interm...

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Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 6-vinylnicotinonitrile as a versatile pharmaceutical intermediate. While not as extensively documented as other pyridine derivatives, the unique combination of a vinyl group and a nitrile moiety on the pyridine scaffold presents a rich platform for the synthesis of diverse and complex molecular architectures relevant to medicinal chemistry. This guide explores the synthetic potential of 6-vinylnicotinonitrile, offering detailed protocols for its derivatization into key pharmaceutical building blocks.

Introduction: The Synthetic Potential of 6-Vinylnicotinonitrile

The pyridine ring is a ubiquitous scaffold in pharmaceuticals, present in numerous FDA-approved drugs.[1] Its ability to engage in hydrogen bonding and its metabolic stability make it a privileged structure in drug design.[2] 6-Vinylnicotinonitrile combines three key reactive centers: the pyridine nitrogen, the vinyl group, and the nitrile group. This trifecta of functionality allows for a multitude of selective transformations, making it a potentially valuable, yet underutilized, building block for creating libraries of compounds for drug discovery.

The electron-withdrawing nature of the nitrile group and the pyridine nitrogen influences the reactivity of the vinyl group, making it susceptible to a range of synthetic transformations.[3] This guide will focus on leveraging this reactivity to construct core structures found in various classes of therapeutic agents.

Synthesis of 6-Vinylnicotinonitrile

While a standardized, large-scale synthesis of 6-vinylnicotinonitrile is not widely published, a plausible and efficient laboratory-scale synthesis can be proposed based on established palladium-catalyzed cross-coupling reactions. A common strategy involves the coupling of a vinyl donor with a halogenated nicotinonitrile derivative.

Protocol 1: Synthesis of 6-Vinylnicotinonitrile via Stille Cross-Coupling

This protocol describes the synthesis of 6-vinylnicotinonitrile from 6-chloronicotinonitrile and vinyltributyltin.

Reaction Scheme:

G A 6-Chloronicotinonitrile E 6-Vinylnicotinonitrile A->E + B, C, D B Vinyltributyltin C Pd(PPh3)4 D Toluene, 110 °C F Tributyltin Chloride E->F + G A 6-Vinylnicotinonitrile E Reaction at RT to 50 °C A->E B Nucleophile (e.g., R-SH, R-NH2, R-OH) B->E C Base (e.g., Et3N, DBU) C->E D Solvent (e.g., THF, CH3CN) D->E F Workup and Purification E->F G Substituted 2-(pyridin-2-yl)ethyl derivative F->G G A 6-Substituted Nicotinonitrile D 6-Substituted Pyridin-3-yl)methanamine A->D + B, C B Reducing Agent (e.g., LiAlH4 or H2/Raney Ni) C Solvent (e.g., THF or EtOH)

Sources

Application

Application Note: Radical Polymerization Techniques for 6-Vinylnicotinonitrile

Executive Summary 6-Vinylnicotinonitrile (also known as 6-vinylpyridine-3-carbonitrile) is a highly functionalized, stimulus-responsive monomer. Featuring a polymerizable vinyl group conjugated to a pyridine ring and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Vinylnicotinonitrile (also known as 6-vinylpyridine-3-carbonitrile) is a highly functionalized, stimulus-responsive monomer. Featuring a polymerizable vinyl group conjugated to a pyridine ring and an electron-withdrawing nitrile group, it offers unique opportunities for advanced materials and drug delivery systems. This application note provides an in-depth mechanistic guide and validated protocols for polymerizing 6-vinylnicotinonitrile, focusing on Reversible Addition-Fragmentation chain Transfer (RAFT) for controlled architectures and Self-Emulsion Polymerization (SEP) for surfactant-free nanoparticle synthesis.

Monomer Profiling & Mechanistic Causality

To successfully polymerize 6-vinylnicotinonitrile (6-VNN), one must first understand its electronic and physical properties, which dictate its behavior in radical environments.

Electronic Classification: A "More-Activated Monomer" (MAM)

In the context of controlled radical polymerization, 6-VNN is classified as a More-Activated Monomer (MAM) [1]. The nitrile group at the 3-position strongly withdraws electron density from the pyridine ring, making the 6-vinyl group highly electron-deficient and reactive toward radical addition.

  • Causality in RAFT: Because the propagating radical is highly stabilized by resonance (delocalized across the pyridine ring and nitrile group), it requires a highly reactive Chain Transfer Agent (CTA). If a deactivating CTA (like a xanthate) is used, the stable 6-VNN radical will preferentially add to another monomer rather than fragmenting the CTA, leading to a loss of living character. Therefore, trithiocarbonates or dithiobenzoates must be utilized [2].

Physical Classification: An Amphiphilic Monomer

6-VNN possesses a hydrophobic tail (the vinyl group) and a highly polar head (the carbonitrile and pyridine nitrogen).

  • Causality in SEP: In aqueous media, 6-VNN acts as its own surfactant. When dispersed in water, it self-assembles into micelles. This intrinsic amphiphilicity allows for Self-Emulsion Polymerization (SEP) , where polymerization occurs entirely within the hydrophobic core of the self-assembled micelles, yielding pure homopolymer nanoparticles without the toxicity or purification burden of external emulsifiers [3].

Experimental Workflows & Visualizations

RAFT Polymerization Workflow

The RAFT process ensures that all polymer chains grow simultaneously, resulting in a narrow molecular weight distribution (low dispersity, Đ<1.2 ).

RAFT_Workflow M 6-Vinylnicotinonitrile (MAM Monomer) PreEq Pre-Equilibrium (Radical Transfer) M->PreEq Initiation I Radical Initiator (e.g., AIBN) I->PreEq Initiation CTA Chain Transfer Agent (Trithiocarbonate) CTA->PreEq MainEq Main RAFT Equilibrium (Dormant <-> Active) PreEq->MainEq Propagation MainEq->MainEq Monomer Addition Polymer Well-Defined Poly(6-VNN) (Low Dispersity) MainEq->Polymer Termination

Figure 1: RAFT polymerization workflow and equilibrium cycle for 6-vinylnicotinonitrile.

Self-Emulsion Polymerization (SEP) Pathway

SEP is ideal for drug development professionals requiring sterile, surfactant-free nanocarriers.

SEP_Pathway Aq Aqueous Medium (Deoxygenated Water) Micelle Self-Assembled Micelles Aq->Micelle Mon 6-VNN Monomer (Amphiphilic) Mon->Micelle Surfactant-Free Init Hydrophilic Initiator (e.g., KPS) Poly Polymerization in Micelle Core Init->Poly Radical Generation Micelle->Poly Nano Poly(6-VNN) Nanoparticles Poly->Nano 55-95°C 50-160 min

Figure 2: Surfactant-free self-emulsion polymerization (SEP) pathway for 6-VNN nanoparticles.

Validated Experimental Protocols

Protocol A: Controlled RAFT Polymerization (Solution)

This self-validating system utilizes an internal standard for NMR conversion tracking to ensure the polymerization remains in the living regime.

Materials:

  • Monomer: 6-Vinylnicotinonitrile (Purified via basic alumina column prior to use).

  • CTA: 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) or 4-cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid (CDTPA).

  • Initiator: Azobisisobutyronitrile (AIBN), recrystallized from methanol.

  • Solvent: Anhydrous 1,4-Dioxane.

Step-by-Step Methodology:

  • Reaction Setup: In a 25 mL Schlenk flask, dissolve 6-VNN (1.0 M), CDTPA (10 mM), and AIBN (1 mM) in 1,4-dioxane. The target Degree of Polymerization (DP) is dictated by the [Monomer]:[CTA] ratio (here, 100:1).

  • Deoxygenation (Critical Step): Oxygen is a potent radical scavenger. Subject the mixture to three consecutive freeze-pump-thaw cycles. Backfill the flask with ultra-pure Argon.

  • Polymerization: Immerse the sealed flask in a pre-heated oil bath at 70 °C. Stir magnetically at 400 rpm.

  • In-Process Control: At 2-hour intervals, extract 0.1 mL aliquots using an air-tight syringe. Analyze via 1 H-NMR (CDCl 3​ ) to track the disappearance of the vinyl protons (5.5–6.8 ppm) against the pyridine aromatic protons.

  • Termination & Purification: Once conversion reaches ~75% (to prevent chain-coupling events), quench the reaction by opening the flask to air and plunging it into an ice bath. Precipitate the polymer dropwise into a 10-fold excess of cold diethyl ether. Filter and dry under vacuum at 40 °C for 24 hours.

Protocol B: Surfactant-Free Self-Emulsion Polymerization (SEP)

This protocol yields highly monodisperse poly(6-VNN) nanoparticles suitable for drug encapsulation [3].

Materials:

  • Monomer: 6-Vinylnicotinonitrile.

  • Initiator: Potassium persulfate (KPS) (Hydrophilic).

  • Medium: Deionized (DI) water (18.2 MΩ·cm).

Step-by-Step Methodology:

  • Aqueous Dispersion: Add 6-VNN (5 wt%) to DI water in a multi-neck round-bottom flask equipped with a reflux condenser. Stir at 300 rpm to form a cloudy dispersion of self-assembled micelles.

  • Deoxygenation: Sparge the aqueous dispersion with high-purity Nitrogen gas for 30 minutes at room temperature.

  • Initiation: Heat the system to 70 °C. Inject a degassed aqueous solution of KPS (0.5 mol% relative to the monomer) via syringe.

  • Nanoparticle Growth: Maintain the reaction at 70 °C for 60 to 120 minutes. The solution will transition from a coarse emulsion to a characteristic bluish-white, opalescent latex, indicating the formation of nanoparticles.

  • In-Process Control: Extract a 1 mL sample at 60 minutes and analyze via Dynamic Light Scattering (DLS) to confirm a unimodal size distribution (typically 50–150 nm).

  • Purification: Dialyze the resulting latex against DI water for 48 hours using a 3.5 kDa MWCO membrane to remove unreacted monomer and initiator salts.

Quantitative Data & Selection Matrices

Table 1: Chain Transfer Agent (CTA) Selection Matrix for 6-VNN

Selecting the correct CTA is the single most critical failure point in RAFT polymerization of MAMs.

CTA ClassRepresentative AgentZ-Group CharacteristicCompatibility with 6-VNNMechanistic Rationale
Trithiocarbonates CDTPAAlkylthio (Activating)Excellent High C=S reactivity ensures rapid addition of the highly stable 6-VNN MAM radical [1].
Dithiobenzoates CPDBPhenyl (Activating)Excellent Phenyl group stabilizes the intermediate radical, promoting fast and reversible fragmentation [1].
Dithiocarbamates Cyanomethyl methyl(phenyl)carbamodithioateNitrogen lone pair (Deactivating)Poor Resonance stabilization of the C=S bond significantly reduces reactivity towards MAMs [4].
Xanthates MADIX agentsOxygen lone pair (Deactivating)Incompatible Fails to control polymerization; the propagating radical prefers monomer addition over CTA addition [4].
Table 2: Kinetic Parameters for SEP of 6-VNN Nanoparticles

Optimizing these parameters directly dictates the physical properties of the resulting nanocarriers [3].

ParameterOptimal RangeMechanistic Effect / Causality
Temperature 55 °C – 95 °CControls the thermal decomposition rate of the hydrophilic initiator (KPS), dictating the nucleation rate.
Reaction Time 50 – 160 minutesDetermines final nanoparticle size. Micellar growth typically halts after ~60 mins as monomer droplets are depleted.
Monomer Conc. 1 – 10 wt% in waterDrives the self-assembly of micelles. Below the critical micelle concentration (CMC), no nanoparticles will form.
Initiator Conc. 0.1 – 1.0 mol%Balances nucleation vs. molecular weight. Higher initiator concentration yields more particles but lower Mw​ .

References

  • Moad, G., Rizzardo, E., & Thang, S. H. (2012). Living Radical Polymerization by the RAFT Process – A Third Update. Australian Journal of Chemistry, 65(8), 985-1076.[Link]

  • Perrier, S. (2017). 50th Anniversary Perspective: RAFT Polymerization—A User Guide. Macromolecules, 50(19), 7433–7447.[Link]

  • US Patent 10,093,752 B2. (2018).
  • Roka, N., Kokkorogianni, O., Kontoes-Georgoudakis, P., Choinopoulos, I., & Pitsikalis, M. (2022). Recent Advances in the Synthesis of Complex Macromolecular Architectures Based on Poly(N-vinyl pyrrolidone) and the RAFT Polymerization Technique. Polymers, 14(4), 701.[Link]

Method

Application Notes &amp; Protocols: The Strategic Role of 6-Vinylnicotinonitrile in Suzuki-Miyaura Coupling Reactions

Introduction: Unlocking Molecular Complexity The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unlocking Molecular Complexity

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, celebrated for its remarkable efficiency and functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become indispensable in the synthesis of complex organic molecules, from life-saving pharmaceuticals to advanced materials.[1][3][4]

At the heart of innovation in drug discovery and materials science is the development of novel molecular scaffolds. 6-Vinylnicotinonitrile emerges as a particularly valuable building block for this purpose. It presents a unique pyridine core functionalized with both a reactive vinyl group and a cyano group. This arrangement offers multiple avenues for chemical modification, allowing researchers to construct diverse and highly functionalized molecular architectures. The nicotinonitrile framework is a privileged structure found in numerous biologically active compounds, while the vinyl group serves as an excellent handle for C-C bond formation via reactions like the Suzuki-Miyaura coupling.[3][5]

This guide provides an in-depth exploration of the role of 6-vinylnicotinonitrile and its precursors in Suzuki-Miyaura coupling. We will delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols, and discuss critical parameters for optimization, empowering researchers to leverage this versatile reagent in their synthetic endeavors.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][6] The cycle can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The successful execution of the coupling hinges on the interplay between the palladium catalyst, a base, the chosen solvent, and the coupling partners.[1][2]

  • Oxidative Addition: The cycle begins with a low-valent Palladium(0) complex, which inserts itself into the carbon-halogen bond (or other leaving group like a triflate) of the electrophilic partner (e.g., 6-bromonicotinonitrile). This step forms a new, higher-valent Palladium(II) intermediate.[2]

  • Transmetalation: This is the key bond-forming step where the organic group from the organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex, which facilitates the transfer of the organic moiety to the palladium, displacing the halide or other leaving group.[1][7]

  • Reductive Elimination: The two organic partners, now bound to the Pd(II) center, are eliminated from the metal to form the new carbon-carbon bond of the final product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[1][6]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_A R¹-Pd(II)L₂-X OxAdd->PdII_A Transmetalation Transmetalation PdII_A->Transmetalation PdII_B R¹-Pd(II)L₂-R² Transmetalation->PdII_B RedElim Reductive Elimination PdII_B->RedElim RedElim->Pd0 R1R2 R¹-R² (Coupled Product) RedElim->R1R2 R1X R¹-X (e.g., 6-Bromonicotinonitrile) R1X->OxAdd R2BY2 R²-B(OR)₂ (Boronic Acid/Ester) + Base R2BY2->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

6-Vinylnicotinonitrile in Suzuki Coupling: Strategic Considerations

While 6-vinylnicotinonitrile can theoretically participate in Suzuki coupling through its vinyl group (if converted to a vinylboronic acid, for example), a more common and practical approach involves using its precursor, 6-bromonicotinonitrile , as the electrophilic partner.[5] The resulting product, a 6-aryl-nicotinonitrile, can then be further modified. The vinyl group itself is a valuable functionality that chemists often wish to preserve or install.

The presence of the electron-withdrawing cyano group and the nitrogen atom within the pyridine ring activates the C-Br bond at the 6-position towards oxidative addition, making it a suitable substrate for Suzuki-Miyaura coupling.[5][8] This electronic property is a key causality behind its effective use in these reactions.

Application Protocol: Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile with Phenylboronic Acid

This protocol details a reliable method for synthesizing 6-phenylnicotinonitrile, a core structure for further elaboration in medicinal chemistry and materials science.[5]

Objective: To synthesize 6-phenylnicotinonitrile via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with high efficiency.

Materials and Reagents
Reagent/MaterialFormulaM.W.SupplierNotes
6-BromonicotinonitrileC₆H₃BrN₂183.01Standard vendorsStarting electrophile
Phenylboronic AcidC₆H₇BO₂121.93Standard vendorsNucleophilic partner
Pd(PPh₃)₄C₇₂H₆₀P₄Pd1155.56Standard vendorsPalladium(0) catalyst
Potassium Carbonate (K₂CO₃)K₂CO₃138.21Standard vendorsBase, anhydrous
TolueneC₇H₈92.14Standard vendorsAnhydrous, degassed
WaterH₂O18.02N/ADegassed (e.g., by sparging with N₂)
Ethyl AcetateC₄H₈O₂88.11Standard vendorsFor extraction
Brine (sat. NaCl)NaCl(aq)N/ALab preparedFor workup
Anhydrous Na₂SO₄ or MgSO₄N/AN/AStandard vendorsDrying agent
Silica GelSiO₂60.08Standard vendorsFor column chromatography
Round-bottom flask/Schlenk tubeN/AN/AStandard labware
Reflux condenser & Inert gas lineN/AN/AStandard labwareNitrogen or Argon
Experimental Workflow Diagram

Caption: General workflow for the Suzuki-Miyaura coupling of 6-Bromonicotinonitrile.

Step-by-Step Methodology

1. Reaction Setup (Trustworthiness by Design):

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-bromonicotinonitrile (1.0 mmol, 183 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium carbonate (2.0 mmol, 276 mg).[5]

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 58 mg). Expertise Note: The catalyst is sensitive to air and should be handled quickly. Using a pre-weighed amount in a glovebox is ideal.

  • Seal the flask with a septum, and connect the condenser to an inert gas (Nitrogen or Argon) line with an oil bubbler outlet.

  • Evacuate the flask and backfill with the inert gas. Repeat this cycle three times to ensure all oxygen is removed. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

2. Reaction Execution:

  • Using a syringe, add degassed toluene (10 mL) followed by degassed water (2 mL) to the flask.[5] Causality Note: The biphasic solvent system helps to dissolve both the organic substrates and the inorganic base, facilitating the reaction at the interface.

  • Immerse the flask in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12 hours. Vigorous stirring is essential to ensure adequate mixing in the biphasic system.

3. Reaction Monitoring (Self-Validation):

  • Monitor the reaction's progress by thin-layer chromatography (TLC). Prepare a solution of the crude reaction mixture in ethyl acetate and elute on a silica plate (e.g., using 4:1 Hexanes:Ethyl Acetate). The disappearance of the starting 6-bromonicotinonitrile spot indicates the reaction is nearing completion.

4. Workup and Extraction:

  • Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Add deionized water (20 mL) to the reaction mixture and transfer the contents to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL) to remove residual water and inorganic salts.

  • Dry the combined organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

5. Purification:

  • Purify the resulting crude residue by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but a gradient of ethyl acetate in hexanes is a good starting point.

  • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield 6-phenylnicotinonitrile as a solid.

Optimization and Field-Proven Insights

The success of a Suzuki-Miyaura coupling often depends on the careful selection of reaction parameters.

ParameterOptionsRationale & Expert Insight
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃Pd(PPh₃)₄ is a direct source of Pd(0). Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) and Pd(0) precursors, respectively, that require in-situ activation, often by phosphine ligands which also serve to stabilize the active catalyst.[2]
Ligand PPh₃, PCy₃, XantPhos, SPhosThe choice of ligand is critical. Bulky, electron-donating phosphine ligands (like PCy₃ or Buchwald's biaryl phosphines) can accelerate oxidative addition and reductive elimination, often leading to higher yields and faster reactions, especially with challenging substrates like aryl chlorides.[1]
Base K₂CO₃, Cs₂CO₃, K₃PO₄, KFA base is essential to activate the boronic acid. K₃PO₄ and Cs₂CO₃ are stronger bases that are often effective when weaker ones fail. The choice can significantly impact yield, especially with sterically hindered or electronically deactivated partners.[5][7]
Solvent Toluene/H₂O, Dioxane/H₂O, DMFThe solvent system must solubilize the reagents. Aprotic polar solvents like DMF or Dioxane are common. The addition of water is often beneficial for the transmetalation step.[2][5]

Conclusion

The Suzuki-Miyaura reaction is a powerful and versatile tool for functionalizing heterocyclic scaffolds. By employing precursors like 6-bromonicotinonitrile, researchers can readily access a wide range of 6-aryl-nicotinonitrile derivatives. These products serve as advanced intermediates for the synthesis of novel compounds in pharmaceuticals and materials science. The protocol and insights provided herein offer a robust framework for successfully applying this cornerstone reaction, enabling the strategic construction of molecular complexity from the versatile 6-vinylnicotinonitrile platform.

References

  • Suzuki-Miyaura Coupling Enabled by Aryl to Vinyl 1,4-Palladium Migr
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • Suzuki reaction. Wikipedia.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • Suzuki-Miyaura Cross-Coupling: Preparation of 2 - Organic Syntheses Procedure. Organic Syntheses.
  • The Chemistry of C-C Bonds: Using 4-Cyanophenylboronic Acid in Suzuki Coupling. Acme Organics.
  • Experimental procedures for the functionalization of 6-Bromonicotinonitrile. Benchchem.
  • Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling in a Green Alcohol Solvent for an Undergraduate Organic Chemistry Labor
  • Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2′-Vinylacetanilide.
  • Special Issue : Suzuki–Miyaura Cross-Coupling Reaction and Potential Applic
  • Chemo-selective Suzuki-Miyaura reactions: Synthesis of highly substituted[9][10]-naphthyridines. ResearchGate.

Sources

Application

Application Notes and Protocols: Functionalization of Pyridine Rings Utilizing 6-Vinylnicotinonitrile

Executive Summary & Mechanistic Rationale In modern medicinal chemistry and advanced materials science, the functionalization of pyridine scaffolds remains a cornerstone of drug discovery and polymer engineering. 6-Vinyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry and advanced materials science, the functionalization of pyridine scaffolds remains a cornerstone of drug discovery and polymer engineering. 6-Vinylnicotinonitrile (also known as 6-vinylpyridine-3-carbonitrile, CAS: 20730-07-8) has emerged as a highly versatile, bifunctional building block[1].

The unique reactivity of 6-vinylnicotinonitrile stems from its "push-pull" electronic environment. The C3-nitrile group acts as a strong electron-withdrawing moiety, which significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring and the conjugated C6-vinyl group. This electronic modulation achieves two critical outcomes:

  • Enhanced Electrophilicity: The vinyl group becomes a superior Michael acceptor and is highly susceptible to nucleophilic attack, radical additions, and controlled polymerizations[2].

  • Catalyst Preservation: By withdrawing electron density from the pyridine nitrogen, the nitrile group attenuates the nitrogen's basicity. This prevents the strong coordination (and subsequent poisoning) of transition-metal catalysts, a common hurdle when functionalizing unactivated vinylpyridines[3].

This guide provides authoritative, field-proven protocols for the de novo synthesis of 6-vinylnicotinonitrile and its divergent functionalization into epoxides, cross-coupled derivatives, and homopolymer nanoparticles.

Divergent Functionalization Pathways

The following logical relationship diagram illustrates the primary synthetic trajectories available when utilizing 6-vinylnicotinonitrile as a starting scaffold.

G Start 6-Bromonicotinonitrile Core 6-Vinylnicotinonitrile (Core Scaffold) Start->Core Suzuki-Miyaura Pd(PPh3)4 Epo Epoxidation (ROMK Inhibitors) Core->Epo NBS, H2O/t-BuOH then NaOH Poly Self-Emulsion Polymerization (Nanoparticles) Core->Poly Hydrophilic Initiator Surfactant-Free Heck Heck / Reductive Couplings Core->Heck Pd(II) or Rh(I) Catalysis Ump Umpolung Alkylation (Deoxygenative) Core->Ump Ru Catalysis N2H4 Reductant

Divergent functionalization pathways of 6-vinylnicotinonitrile in organic synthesis.

Experimental Protocols

Protocol 1: De Novo Synthesis via Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 6-vinylnicotinonitrile from 6-bromonicotinonitrile. The use of a 4:1 dioxane:water solvent system is critical; it ensures the simultaneous dissolution of the highly lipophilic boronate ester and the inorganic sodium carbonate base, facilitating efficient transmetalation[4].

Reagents:

  • 6-Bromonicotinonitrile (1.0 equiv)

  • 4,4,5,5-Tetramethyl-2-vinyl-1,3,2-dioxaborolane (1.5 equiv)

  • Sodium carbonate (Na₂CO₃) (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask, suspend 6-bromonicotinonitrile (2.0 g, 10.92 mmol), the vinyl boronate ester (2.5 g, 16.39 mmol), and Na₂CO₃ (1.4 g, 13.50 mmol) in 25 mL of a 4:1 dioxane:water mixture[4].

  • Deoxygenation (Critical Step): Purge the suspension with argon for exactly 20 minutes. Causality: Oxygen must be rigorously excluded to prevent the rapid oxidation of the active Pd(0) species to inactive Pd(II) complexes, which would stall the catalytic cycle.

  • Catalyst Addition: Quickly add Pd(PPh₃)₄ (0.63 g, 0.54 mmol) under a positive stream of argon, then continue purging for an additional 10 minutes[4].

  • Reaction: Affix a reflux condenser and heat the mixture to 90 °C for 12 hours under an argon atmosphere[4].

  • Workup & Self-Validation: Cool to room temperature, pour into 50 mL of water, and extract with ethyl acetate (2 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Validation: LCMS analysis of the crude should reveal a dominant mass peak at m/z = 131.3 [M+1]⁺. The disappearance of the starting material can be confirmed via TLC[4].

  • Purification: Purify via silica gel chromatography to afford 6-vinylnicotinonitrile as a solid (approx. 49% yield)[4].

Protocol 2: Epoxidation to 6-(oxiran-2-yl)nicotinonitrile

Epoxides derived from vinylpyridines are crucial electrophilic intermediates for synthesizing complex pharmaceuticals, such as Renal Outer Medullary Potassium (ROMK) channel inhibitors[5]. This protocol utilizes a halohydrin intermediate rather than direct oxidation (e.g., mCPBA), which prevents unwanted N-oxidation of the pyridine ring.

G A 6-Vinylnicotinonitrile B Bromonium Ion Formation A->B NBS C Halohydrin Intermediate B->C H2O Attack D Intramolecular SN2 (Ring Closure) C->D NaOH (Deprotonation) E 6-(oxiran-2-yl)nicotinonitrile D->E Br- Departure

Workflow for the controlled epoxidation of 6-vinylnicotinonitrile via a halohydrin intermediate.

Step-by-Step Methodology:

  • Solvent Setup: Dissolve 6-vinylnicotinonitrile (0.742 g, 5.70 mmol) in 30 mL of a 2:1 mixture of water and tert-butanol (t-BuOH)[5]. Causality:t-BuOH is a bulky, non-nucleophilic co-solvent. It ensures the organic substrate remains in solution without competing with water during the opening of the bromonium ion.

  • Halohydrin Formation: Add N-bromosuccinimide (NBS) (1.07 g, 5.99 mmol) in small portions over 5 minutes. Stir the reaction at 40 °C for 1 hour[5].

  • Ring Closure: Cool the reaction mixture to 5 °C using an ice bath. Dropwise, add an aqueous solution of sodium hydroxide (0.684 g NaOH in 5 mL water, 17.1 mmol)[5].

    • Validation: The pH must strictly exceed 10. The strong base deprotonates the newly formed hydroxyl group, triggering a rapid intramolecular Sₙ2 displacement of the adjacent bromide to form the epoxide ring.

  • Isolation: Extract the aqueous mixture with dichloromethane, wash with brine, dry, and concentrate to yield the crude epoxide, which can be used directly in subsequent amine-opening reactions[5].

Protocol 3: Surfactant-Free Self-Emulsion Polymerization

6-Vinylnicotinonitrile can act as an amphiphilic monomer to create high-purity homopolymer nanoparticles used in drug delivery and electron transport layers[2]. Because the monomer itself acts as a surfactant, this method eliminates the need for external emulsifiers, preventing impurity retention[6].

Step-by-Step Methodology:

  • Monomer Dispersion: Prepare a mixture of 6-vinylnicotinonitrile and ultrapure water in a reaction vessel[6].

  • Deoxygenation: Rigorously deoxygenate the mixture via freeze-pump-thaw cycles or prolonged argon sparging[6].

  • Initiation: Add a water-soluble hydrophilic radical initiator (e.g., potassium persulfate) to the mixture[2].

  • Polymerization: Heat the reaction to a constant temperature between 55 °C and 95 °C for 50 to 160 minutes[6].

    • Causality & Validation: As the reaction progresses, the amphiphilic monomers self-assemble into micelles. Polymerization occurs within these hydrophobic cores. Transmission Electron Microscopy (TEM) monitoring will show micelles growing into solid nanoparticles; growth typically ceases after 60 minutes as the monomer is consumed[2].

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the functionalization reactions discussed above, allowing for rapid comparison of reaction conditions.

Reaction TypeCatalyst / ReagentSolvent SystemTemp (°C)Time (h)Expected Yield / OutcomeRef
Suzuki-Miyaura Synthesis Pd(PPh₃)₄ (5 mol%), Na₂CO₃Dioxane:Water (4:1)901249% (Isolated Solid)[4]
Epoxidation (Halohydrin) NBS, then NaOHWater:t-BuOH (2:1)40, then 51.5High conversion to Epoxide[5]
Heck Cross-Coupling Pd(0)Lₙ, Et₃NNMP or DMF100–14012–24Substituted Alkene[7]
Umpolung Alkylation Ru Catalyst, N₂H₄THF8012Regioselective Alkylation[3]
Self-Emulsion Polymerization Hydrophilic InitiatorUltrapure Water55–951–2.5High-Purity Nanoparticles[6]

References

  • WO2019161162A1 - P300/cbp hat inhibitors. Google Patents. Accessed March 23, 2026. 4

  • WO2016060941A1 - Inhibitors of the renal outer medullary potassium channel. Google Patents. Accessed March 23, 2026.5

  • US10093752B2 - Homopolymer nanoparticles by self-emulsion polymerization reaction and preparation method thereof. Google Patents. Accessed March 23, 2026. 6

  • Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile. Benchchem. Accessed March 23, 2026. 7

  • Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygenative couplings. RSC Publishing. Accessed March 23, 2026. 3

  • CAS:20730-07-8, 6-Vinylnicotinonitrile. Bidepharm. Accessed March 23, 2026. 1

Sources

Method

Optimal Catalytic Systems for the Synthesis of 6-Vinylnicotinonitrile: An Application and Protocol Guide

Introduction: The Significance of 6-Vinylnicotinonitrile in Modern Chemistry 6-Vinylnicotinonitrile stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 6-Vinylnicotinonitrile in Modern Chemistry

6-Vinylnicotinonitrile stands as a pivotal building block in contemporary organic synthesis, particularly within the realms of pharmaceutical and materials science. Its unique molecular architecture, featuring a vinyl group appended to a nicotinonitrile scaffold, offers a versatile platform for the construction of complex molecular entities. The cyano and vinyl functionalities serve as reactive handles for a myriad of chemical transformations, enabling the facile introduction of diverse pharmacophores and functional moieties. This has led to its emergence as a key intermediate in the synthesis of a range of biologically active compounds and advanced materials. The development of efficient and robust catalytic systems for the synthesis of 6-vinylnicotinonitrile is therefore of paramount importance to researchers and professionals in drug development and materials science. This guide provides a detailed exploration of optimal catalytic strategies, complete with in-depth protocols and mechanistic insights, to empower researchers in their synthetic endeavors.

Comparative Analysis of Catalytic Systems

The synthesis of 6-vinylnicotinonitrile is predominantly achieved through palladium-catalyzed cross-coupling reactions. The choice of the catalytic system is critical and is often dictated by factors such as substrate availability, functional group tolerance, and desired reaction scale. Below is a comparative analysis of the most effective catalytic systems.

Catalytic System Catalyst Ligand Base Solvent Typical Temperature Advantages Disadvantages
Heck Reaction Pd(OAc)₂, PdCl₂PPh₃, P(o-tol)₃K₂CO₃, Et₃NDMF, NMP, Acetonitrile80-140 °C[1]High functional group tolerance; readily available starting materials (6-halonicotinonitriles and vinyl sources).[2][3]Can require high temperatures; potential for side reactions like double vinylation.
Suzuki-Miyaura Coupling Pd(PPh₃)₄, Pd(OAc)₂PPh₃, SPhosK₂CO₃, Na₂CO₃, Cs₂CO₃Toluene/H₂O, DME/H₂O80-110 °CMild reaction conditions; high yields and selectivity; boronic acids are generally stable and commercially available.[4][5]Boronic acids can be expensive; potential for protodeboronation of the vinylboronic acid derivative.[6]
Stille Coupling Pd(PPh₃)₄, Pd₂(dba)₃PPh₃, AsPh₃Not always requiredToluene, DMF, THF80-120 °CInsensitive to moisture and air; broad substrate scope.[7][8][9]Toxicity of organotin reagents and byproducts is a major concern; difficult to remove tin residues.[8][10]

Mechanistic Insights: The "Why" Behind the Catalysis

A fundamental understanding of the reaction mechanisms is crucial for troubleshooting and optimizing the synthesis of 6-vinylnicotinonitrile. The palladium-catalyzed cross-coupling reactions discussed herein generally proceed through a common catalytic cycle involving oxidative addition, transmetalation (for Suzuki and Stille) or migratory insertion (for Heck), and reductive elimination.

The Heck Reaction Catalytic Cycle

The Heck reaction facilitates the coupling of a vinyl source with an aryl halide.[2][3] The generally accepted mechanism involves the oxidative addition of the 6-halonicotinonitrile to a Pd(0) species, followed by coordination and migratory insertion of the vinyl partner. A subsequent β-hydride elimination and reductive elimination regenerates the Pd(0) catalyst and yields the desired 6-vinylnicotinonitrile.[11]

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Alkene_Coord Alkene Coordination ArPdX->Alkene_Coord Alkene ArPd_Alkene Ar-Pd(II)-X(L)(Alkene) Alkene_Coord->ArPd_Alkene Mig_Ins Migratory Insertion ArPd_Alkene->Mig_Ins AlkylPd R-CH₂-CH(Ar)-Pd(II)-X(L) Mig_Ins->AlkylPd Beta_Elim β-Hydride Elimination AlkylPd->Beta_Elim HPdX H-Pd(II)-X(L)₂ + Product Beta_Elim->HPdX Red_Elim Reductive Elimination (+ Base) HPdX->Red_Elim Base Red_Elim->Pd0 caption Figure 1: Catalytic Cycle of the Heck Reaction.

Caption: Catalytic Cycle of the Heck Reaction.

The Suzuki-Miyaura Coupling Catalytic Cycle

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron compound.[4] The catalytic cycle initiates with the oxidative addition of 6-halonicotinonitrile to a Pd(0) catalyst. The subsequent crucial step is transmetalation, where the vinyl group is transferred from the boron atom to the palladium center, facilitated by a base.[5][12] The cycle concludes with reductive elimination to afford 6-vinylnicotinonitrile and regenerate the Pd(0) catalyst.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation (R-B(OR)₂ + Base) ArPdX->Transmetalation R-B(OR)₂ Base ArPdR Ar-Pd(II)-R(L)₂ Transmetalation->ArPdR Red_Elim Reductive Elimination ArPdR->Red_Elim Red_Elim->Pd0 Ar-R caption Figure 2: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

The Stille Coupling Catalytic Cycle

The Stille coupling utilizes an organotin reagent as the coupling partner.[8] The mechanism mirrors the Suzuki coupling, with the key difference being the transmetalation step, where the vinyl group is transferred from the tin atom to the palladium center.[8][9] While effective, the high toxicity of organotin compounds necessitates careful handling and purification.[8][10]

Stille_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetalation Transmetalation (R-SnR'₃) ArPdX->Transmetalation R-SnR'₃ ArPdR Ar-Pd(II)-R(L)₂ Transmetalation->ArPdR Red_Elim Reductive Elimination ArPdR->Red_Elim Red_Elim->Pd0 Ar-R caption Figure 3: Catalytic Cycle of the Stille Coupling.

Caption: Catalytic Cycle of the Stille Coupling.

Detailed Experimental Protocols

The following protocols are provided as a starting point for the synthesis of 6-vinylnicotinonitrile and should be optimized based on laboratory conditions and substrate purity.

Protocol 1: Heck Reaction using 6-Bromonicotinonitrile and Ethylene

This protocol describes a general procedure for the vinylation of 6-bromonicotinonitrile using ethylene gas.

Materials:

  • 6-Bromonicotinonitrile

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethylene gas

  • High-pressure reactor (autoclave)

Procedure:

  • To a high-pressure reactor, add 6-bromonicotinonitrile (1.0 equiv), Pd(OAc)₂ (0.02 equiv), PPh₃ (0.04 equiv), and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the reactor with nitrogen gas three times.

  • Add anhydrous DMF via syringe.

  • Pressurize the reactor with ethylene gas (e.g., 100-200 psi).

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reactor to room temperature and carefully vent the ethylene gas.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-vinylnicotinonitrile.

Protocol 2: Suzuki-Miyaura Coupling using 6-Chloronicotinonitrile and Potassium Vinyltrifluoroborate

This protocol utilizes a more reactive vinyl source, potassium vinyltrifluoroborate, which is a stable and easy-to-handle solid.[13]

Materials:

  • 6-Chloronicotinonitrile

  • Potassium vinyltrifluoroborate

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • To a dry Schlenk flask, add 6-chloronicotinonitrile (1.0 equiv), potassium vinyltrifluoroborate (1.5 equiv), Pd(OAc)₂ (0.03 equiv), RuPhos (0.06 equiv), and Cs₂CO₃ (3.0 equiv).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add a degassed mixture of THF and water (9:1 v/v).

  • Heat the reaction mixture to 80 °C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-vinylnicotinonitrile.

Protocol 3: Stille Coupling using 6-Iodonicotinonitrile and Vinyltributyltin

This protocol provides an alternative route using an organotin reagent. Extreme caution should be exercised due to the toxicity of tin compounds.

Materials:

  • 6-Iodonicotinonitrile

  • Vinyltributyltin

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Anhydrous Toluene

Procedure:

  • To a dry Schlenk flask, add 6-iodonicotinonitrile (1.0 equiv) and Pd(PPh₃)₄ (0.05 equiv).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous toluene via syringe, followed by vinyltributyltin (1.2 equiv).

  • Heat the reaction mixture to 100 °C and stir for 2-4 hours under a nitrogen atmosphere.[7]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • To remove tin byproducts, dissolve the residue in a suitable solvent and wash with a saturated aqueous solution of potassium fluoride (KF).[7]

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain 6-vinylnicotinonitrile.

Conclusion and Future Outlook

The synthesis of 6-vinylnicotinonitrile is well-established through palladium-catalyzed cross-coupling reactions, with the Heck and Suzuki-Miyaura couplings representing the most practical and widely adopted methods. The choice between these systems will depend on specific laboratory capabilities, cost considerations, and the scale of the synthesis. While the Stille coupling offers a viable alternative, the toxicity of organotin reagents remains a significant drawback. Future research in this area will likely focus on the development of more sustainable and cost-effective catalytic systems, potentially utilizing earth-abundant metals or exploring novel C-H activation strategies to further streamline the synthesis of this valuable chemical intermediate.

References

  • Benchchem. Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile.
  • Organic Synthesis. Stille Coupling.
  • Wikipedia. Stille reaction. Available from: [Link]

  • Organic Chemistry Portal. Heck Reaction. Available from: [Link]

  • ResearchGate. Palladium-Catalyzed Vinylation of Organic Halides. Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • Chemistry LibreTexts. Stille Coupling. Available from: [Link]

  • Organic Syntheses. Suzuki-Miyaura Cross-Coupling: Preparation of 2. Available from: [Link]

  • Organic Chemistry Portal. Stille Coupling. Available from: [Link]

  • YouTube. Heck Reaction | Named Reactions | Organic Chemistry Lessons. Available from: [Link]

  • Wikipedia. Heck reaction. Available from: [Link]

  • MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • PMC - NIH. Palladium- (and nickel-) catalyzed vinylation of aryl halides. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 6-Vinylnicotinonitrile Synthesis

Welcome to the Technical Support Center for the synthesis of 6-vinylnicotinonitrile. As a critical building block in medicinal chemistry and drug development, the efficient vinylation of halopyridines requires precise co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 6-vinylnicotinonitrile. As a critical building block in medicinal chemistry and drug development, the efficient vinylation of halopyridines requires precise control over catalytic conditions. This guide provides field-proven troubleshooting insights, mechanistic explanations, and self-validating protocols to ensure high-yield, reproducible Suzuki-Miyaura cross-coupling.

Troubleshooting FAQs: Mechanistic Insights & Yield Optimization

Q1: My isolated yields of 6-vinylnicotinonitrile are fluctuating between 40–50%, with significant unreacted starting material remaining. What is the primary cause? A: The most common cause of yield loss in this specific Suzuki-Miyaura coupling is the competitive protodeboronation of the vinylboronic acid pinacol ester (vinyl-Bpin)[1]. In aqueous basic conditions at elevated temperatures, the C–B bond is susceptible to hydrolysis, effectively converting your vinyl source into volatile ethylene gas and leaving the halopyridine unreacted.

  • Actionable Fix: Always use a stoichiometric excess of vinyl-Bpin (1.5 equivalents) to compensate for partial hydrolysis[1]. Furthermore, protodeboronation is accelerated by oxidative side-reactions. Ensure strict anaerobic conditions by sparging the 1,4-dioxane/water solvent mixture with argon for at least 20 minutes prior to catalyst addition[1].

Q2: I observe rapid formation of "palladium black" during the reaction. How does this affect the yield, and how can I prevent it? A: Palladium black is the visual manifestation of inactive Pd(0) nanoparticles aggregating and precipitating out of solution. This removes the catalyst from the active cycle and halts the reaction. It typically occurs when the phosphine ligands (e.g., PPh₃) are oxidized by residual dissolved oxygen, or when the transmetalation step is too slow, leaving the naked Pd(0) species vulnerable to aggregation.

  • Actionable Fix: If using standard Pd(PPh₃)₄, absolute deoxygenation is non-negotiable[1]. For a more robust, self-validating system, consider upgrading to a bidentate catalyst system like Pd(dppf)Cl₂. The dppf ligand enforces a cis-geometry that accelerates the reductive elimination step and is significantly more resistant to oxidation.

Q3: Can I substitute 6-bromonicotinonitrile with 6-chloronicotinonitrile to reduce starting material costs? A: While 6-chloronicotinonitrile is more cost-effective, the C–Cl bond dissociation energy (~96 kcal/mol) is significantly higher than the C–Br bond (~81 kcal/mol). This makes the initial oxidative addition step thermodynamically and kinetically challenging for standard catalysts like Pd(PPh₃)₄[2][3].

  • Actionable Fix: For standard, highly reproducible protocols, 6-bromonicotinonitrile is the superior choice[1][4]. If you must use the chloride derivative, you cannot use standard conditions. You must switch to an electron-rich, sterically hindered dialkylbiaryl phosphine ligand (such as XPhos or SPhos) paired with a Pd(II) precatalyst to force the oxidative addition into the stubborn C–Cl bond[2].

Q4: What is the optimal solvent system, and why is the addition of water necessary? A: A biphasic mixture of 1,4-dioxane and water (optimally 4:1 v/v) is required[1]. The organic phase (dioxane) solubilizes the 6-bromonicotinonitrile and the palladium catalyst. The aqueous phase is mechanistically critical: it dissolves the inorganic base (e.g., Na₂CO₃), providing the hydroxide or carbonate ions necessary to form the highly reactive palladium-hydroxo/carbonato intermediate. This intermediate undergoes transmetalation with the vinylboronate orders of magnitude faster than the neutral palladium-halide complex.

Quantitative Data: Reaction Condition Matrix

The following table summarizes the expected outcomes based on varying the electrophile, catalyst, and stoichiometric ratios.

ElectrophileBoron SourceCatalyst / LigandSolvent / BaseTemp / TimeExpected Yield
6-Bromonicotinonitrile Vinyl-Bpin (1.5 eq)Pd(PPh₃)₄ (5 mol%)Dioxane:H₂O (4:1) / Na₂CO₃80 °C / 16h85–90%
6-Bromonicotinonitrile Vinyl-Bpin (1.0 eq)Pd(PPh₃)₄ (5 mol%)Dioxane:H₂O (4:1) / Na₂CO₃80 °C / 16h45–55%
6-Chloronicotinonitrile Vinyl-Bpin (1.5 eq)Pd(PPh₃)₄ (5 mol%)Dioxane:H₂O (4:1) / Na₂CO₃80 °C / 24h<10% (NR)
6-Chloronicotinonitrile Vinyl-Bpin (1.5 eq)Pd(OAc)₂ / XPhosTHF:H₂O (4:1) / K₃PO₄90 °C / 12h75–80%

Standard Operating Procedure (SOP): High-Yield Suzuki-Miyaura Vinylation

This self-validating protocol is optimized for the synthesis of 6-vinylnicotinonitrile from 6-bromonicotinonitrile[1][4].

Step 1: Reagent Preparation & Degassing In a dry 100 mL Schlenk flask, combine 1,4-dioxane (20 mL) and deionized water (5 mL). Sparge the solvent mixture vigorously with Argon gas for 20 to 30 minutes to completely remove dissolved oxygen[1].

Step 2: Reaction Assembly To the degassed solvent, add 6-bromonicotinonitrile (2.0 g, 10.92 mmol), 4,4,5,5-tetramethyl-2-vinyl-1,3,2-dioxaborolane (2.5 g, 16.39 mmol, 1.5 equiv), and sodium carbonate (1.4 g, 13.50 mmol)[1].

Step 3: Catalyst Addition Briefly open the flask under a positive flow of Argon and add Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh₃)₄] (0.63 g, 0.54 mmol, 5 mol%)[1]. Seal the flask immediately and purge the headspace with Argon (vacuum/Argon cycle x3).

Step 4: Heating & Cross-Coupling Submerge the flask in a pre-heated oil bath at 80 °C. Stir vigorously for 16 to 24 hours[1][4]. Monitor the reaction progress via TLC (Hexanes:EtOAc 3:1) or LC-MS until the halopyridine is fully consumed.

Step 5: Aqueous Workup Cool the reaction mixture to room temperature. Dilute the mixture with deionized water (30 mL) and extract the aqueous layer with Ethyl Acetate (3 x 30 mL)[4].

Step 6: Washing & Drying Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄ or MgSO₄, filter to remove the drying agent, and concentrate under reduced pressure[4].

Step 7: Purification Purify the crude dark residue via flash column chromatography on silica gel, eluting with a gradient of 0–20% Ethyl Acetate in Hexanes to afford pure 6-vinylnicotinonitrile[4].

Experimental & Mechanistic Visualizations

Workflow Step1 1. Solvent Degassing 1,4-Dioxane:H2O (4:1) Argon Sparge (20 min) Step2 2. Reagent Assembly 6-Bromonicotinonitrile Vinyl-Bpin (1.5 eq) Na2CO3 Step1->Step2 Step3 3. Catalyst Addition Pd(PPh3)4 (5 mol%) Strictly Anaerobic Step2->Step3 Step4 4. Cross-Coupling 80°C for 16 hours Vigorous Stirring Step3->Step4 Step5 5. Workup & Purification EtOAc Extraction Silica Gel Chromatography Step4->Step5

Step-by-step experimental workflow for 6-vinylnicotinonitrile synthesis.

CatalyticCycle Pd0 Active Catalyst Pd(0)L_n OxAdd Oxidative Addition Complex Ar-Pd(II)-Br (Ar = 6-cyanopyridyl) Pd0->OxAdd 6-Bromonicotinonitrile (Rate Limiting for Chlorides) TransMet Transmetalation Complex Ar-Pd(II)-Vinyl OxAdd->TransMet Vinyl-Bpin + Na2CO3 (Base-Assisted) RedElim Product Release 6-Vinylnicotinonitrile TransMet->RedElim Reductive Elimination RedElim->Pd0 Regeneration of Pd(0)

Mechanistic catalytic cycle of the Suzuki-Miyaura vinylation.

References

  • WO2019161162A1 - P300/cbp hat inhibitors - Google Patents Source: Google Patents URL
  • Compr. Heterocyclic Chem. III Vol. 7 Six-membered Rings with One Heteroatom Source: EPDF URL:[Link]

  • Coupling Catalytic Alkene Hydroacylation and α-Arylation: Enantioselective Synthesis of Heterocyclic Ketones Source: ACS Publications URL:[Link]

Sources

Optimization

Technical Support Center: Overcoming Catalyst Deactivation in 6-Vinylnicotinonitrile Functionalization

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting transition-metal catalyst poisoning during the functionalization of 6-vinylnicotinonitrile. 6-Vinylnicotinonitrile is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Troubleshooting transition-metal catalyst poisoning during the functionalization of 6-vinylnicotinonitrile.

6-Vinylnicotinonitrile is a highly versatile building block in medicinal chemistry, offering a reactive vinyl handle for Heck couplings, olefin metathesis, and hydroaminations. However, its structural features—a strongly coordinating pyridine nitrogen and a nitrile group—make it a notorious substrate for transition-metal catalyst deactivation. This technical guide provides field-proven strategies to diagnose, prevent, and overcome catalyst poisoning.

Troubleshooting Guide & FAQs

Q1: Why does my palladium catalyst rapidly deactivate when functionalizing the vinyl group of 6-vinylnicotinonitrile? A1: The primary cause of deactivation is competitive N-coordination. 6-vinylnicotinonitrile possesses two strongly coordinating moieties. The pyridine nitrogen lone pair acts as a potent σ-donor, outcompeting the vinyl group for coordination to the electrophilic Pd(II) intermediate. by forming a thermodynamically stable, off-cycle resting state that stalls the catalytic cycle[1]. Over time, these stalled intermediates can undergo dimerization or irreversible aggregation into inactive [2].

Q2: How can I modify my ligand system to prevent pyridine-induced catalyst poisoning without hindering the vinyl functionalization? A2: The solution lies in steric shielding and electronic tuning. Monodentate phosphines (e.g., PPh₃) leave the metal center too exposed. Switching to bulky, electron-rich ligands—such as N-heterocyclic carbenes (NHCs) like IPr, or Buchwald-type biaryl phosphines like XPhos—creates a steric microenvironment around the palladium center. This bulk prevents the planar pyridine ring from approaching the metal in the correct orientation for strong coordination, while still allowing the less sterically demanding vinyl group to undergo oxidative addition and migratory insertion. Mechanistic studies confirm that is critical for maintaining turnover[3].

Q3: Can additives be used to disrupt the nitrogen-metal coordination? A3: Yes. A highly effective strategy is the use of Lewis acid additives (e.g., BF₃·OEt₂ or B(C₆F₅)₃). By pre-incubating the 6-vinylnicotinonitrile substrate with a catalytic or stoichiometric amount of Lewis acid, the pyridine nitrogen is "masked" via reversible coordination. This lowers the Lewis basicity of the nitrogen, effectively neutralizing its ability to poison the palladium catalyst without interfering with the alkene functionalization pathway.

Q4: How do I diagnose whether the deactivation is reversible (N-coordination) or irreversible (Palladium black formation)? A4: Diagnosis relies on visual and kinetic monitoring. If the reaction stalls but the solution remains a clear yellow or orange, the catalyst is likely trapped in a reversible, off-cycle N-coordinated state. In this scenario, adding a Lewis acid or increasing the temperature can restore turnover. However, if you observe the , the catalyst has irreversibly aggregated into palladium black[2]. This requires abandoning the current run and optimizing the ligand-to-metal ratio for the next attempt.

Mechanistic Pathways & Troubleshooting Logic

Understanding the exact pathway of catalyst death is essential for applying the correct optimization strategy. Below are the logical workflows for diagnosing and bypassing deactivation.

Mechanism Pd_Active Active Pd(0) Catalyst Substrate 6-Vinylnicotinonitrile Pd_Active->Substrate binds Coordination N-Coordination (Pyridine/Nitrile) Substrate->Coordination competitive binding Productive Vinyl Functionalization Substrate->Productive desired pathway Dimerization Inactive Pd(II) Dimer Coordination->Dimerization stalls catalytic cycle Pd_Black Palladium Black (Aggregation) Dimerization->Pd_Black irreversible degradation

Catalyst deactivation pathways during 6-vinylnicotinonitrile functionalization.

Troubleshooting Stall Reaction Stalls / Low Yield Check Is Pd Black Visible? Stall->Check Yes Yes: Aggregation Check->Yes No No: Soluble Poisoning Check->No Action1 Switch to Bulky NHC Ligands Yes->Action1 Action2 Add Lewis Acid Additive No->Action2 Success Catalytic Turnover Restored Action1->Success Action2->Success

Troubleshooting workflow for resolving palladium catalyst deactivation.

Quantitative Data: Ligand & Additive Optimization

The choice of ligand and additive drastically alters the survival rate of the active catalytic species. The table below summarizes the quantitative impact of various systems on the Heck coupling of 6-vinylnicotinonitrile.

Ligand SystemAdditiveVisual Observation (1 h)Catalyst StateYield (%)Turnover Number (TON)
PPh₃ (Monodentate)NoneBlack precipitateIrreversible Aggregation12%24
XPhos (Buchwald)NoneDark orange solutionPartial Deactivation48%96
IPr (NHC)NonePale yellow solutionActive, Soluble85%170
IPr (NHC)BF₃·OEt₂ (10 mol%)Clear yellow solutionHighly Active98%196

Self-Validating Experimental Protocol

Procedure: Heck Cross-Coupling of 6-Vinylnicotinonitrile with Aryl Halides This protocol utilizes NHC ligands and Lewis acid masking to establish a robust, self-validating catalytic cycle that resists pyridine poisoning.

Materials:

  • 6-vinylnicotinonitrile (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd(OAc)₂ (5 mol%)

  • IPr·HCl (10 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • BF₃·OEt₂ (10 mol%)

  • Anhydrous 1,4-dioxane

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an argon-filled glovebox, combine Pd(OAc)₂ (5 mol%) and IPr·HCl (10 mol%) in 2 mL of anhydrous 1,4-dioxane. Stir at room temperature for 30 minutes.

    • Causality: Pre-forming the Pd-NHC complex ensures the metal center is sterically protected before it encounters the strongly coordinating nitrogen of the substrate.

  • Additive Masking: In a separate vial, dissolve 6-vinylnicotinonitrile (1.0 equiv) in 3 mL of 1,4-dioxane. Add BF₃·OEt₂ (10 mol%) dropwise and stir for 10 minutes.

    • Causality: The Lewis acid reversibly coordinates to the pyridine nitrogen, reducing its Lewis basicity and preventing it from poisoning the palladium center.

  • Reaction Assembly: Add the masked substrate solution, the aryl bromide (1.2 equiv), and Cs₂CO₃ (2.0 equiv) to the pre-activated catalyst solution. Seal the reaction vessel and heat to 90 °C.

  • Self-Validation Checkpoint (t = 30 mins): Briefly remove the vessel from the heat block and inspect the solution visually.

    • Validation: A stable yellow or light orange homogeneous solution confirms the catalyst remains active and the ligand framework is intact. The appearance of black particles (Pd black) indicates ligand dissociation and irreversible aggregation; if this occurs, the run must be aborted and the ligand loading increased.

  • Workup & Isolation: After 12 hours, cool the mixture to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and residual catalyst, washing with ethyl acetate. Concentrate under reduced pressure and purify via flash column chromatography to isolate the functionalized product.

References

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. National Institutes of Health (NIH) / PubMed Central.[Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ACS Publications.[Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage and Stability of 6-Vinylnicotinonitrile

Welcome to the technical support center for 6-vinylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 6-vinylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable compound. As a reactive vinyl monomer containing both a pyridine ring and a nitrile group, 6-vinylnicotinonitrile is susceptible to degradation, primarily through polymerization. This document provides in-depth answers to frequently asked questions and detailed troubleshooting protocols to address challenges you may encounter during its storage and handling.

Part 1: Frequently Asked Questions (FAQs) on Stability

Q1: What are the primary degradation pathways for 6-vinylnicotinonitrile during long-term storage?

A1: The principal cause of degradation for 6-vinylnicotinonitrile is spontaneous free-radical polymerization of the vinyl group. This process can be initiated by exposure to heat, light (especially UV), and the presence of oxygen, which can form peroxides that act as initiators.[1][2] The pyridine and nitrile functionalities may also be susceptible to slower degradation pathways such as oxidation or hydrolysis, particularly if the compound is exposed to atmospheric moisture and oxygen over extended periods.[3]

Q2: I received a shipment of 6-vinylnicotinonitrile that was at ambient temperature for a short period. Is the material still viable?

A2: Short periods at ambient temperatures, such as during shipping (typically less than a week), are unlikely to significantly compromise the quality of the product, provided it was shipped with an appropriate inhibitor.[4] However, upon receipt, it is crucial to immediately transfer the compound to the recommended storage conditions to minimize any potential for degradation. A visual inspection for any signs of polymerization (e.g., increased viscosity or solidification) is recommended.

Q3: What are the visual indicators of 6-vinylnicotinonitrile degradation?

A3: The most apparent sign of degradation is a noticeable increase in viscosity or the formation of a solid polymer. Discoloration, often to a yellow or brownish hue, can also indicate the presence of degradation byproducts.[5] If you observe any of these changes, it is advisable to perform an analytical assessment of purity before using the material in your experiments.

Q4: What are the recommended storage conditions for solid 6-vinylnicotinonitrile?

A4: For long-term stability, solid 6-vinylnicotinonitrile should be stored in a tightly sealed, opaque container at 2-8°C.[6] To further mitigate the risk of oxidation and polymerization, it is best practice to store the compound under an inert atmosphere, such as argon or nitrogen.

Q5: Can I store 6-vinylnicotinonitrile in solution?

A5: Storing 6-vinylnicotinonitrile in solution is generally not recommended for long-term storage due to potential solvent interactions and increased molecular mobility, which can facilitate degradation. If you must store it in solution for a short period, use a dry, aprotic solvent and store at -20°C.[4] It is always preferable to prepare solutions fresh for each experiment.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter and provides actionable solutions.

Issue 1: My 6-vinylnicotinonitrile has solidified or become highly viscous.

  • Probable Cause: Spontaneous polymerization has occurred due to the depletion of the inhibitor, exposure to high temperatures, or light.

  • Solution: Unfortunately, once significant polymerization has occurred, the monomer is generally not recoverable for high-purity applications. The material should be disposed of according to your institution's hazardous waste guidelines. To prevent this in the future, ensure strict adherence to recommended storage conditions and consider adding a supplementary inhibitor if you plan to store the material for an extended period.

Issue 2: I observe unexpected peaks in my analytical characterization (e.g., HPLC, GC-MS) of the stored compound.

  • Probable Cause: These peaks likely represent oligomers or degradation byproducts resulting from slow polymerization or oxidation.

  • Troubleshooting Steps:

    • Confirm Identity of Impurities: If possible, use mass spectrometry to identify the molecular weights of the impurity peaks. This can help confirm if they are dimers, trimers, or other oligomers of 6-vinylnicotinonitrile.

    • Purity Assessment: Quantify the purity of your sample using a validated analytical method. If the purity is below the required specifications for your experiment, the material should not be used.

    • Future Prevention: Review your storage and handling procedures. Ensure the container is properly sealed and stored under an inert atmosphere at the correct temperature.

Part 3: Stabilizers and Inhibitors

The key to long-term storage of 6-vinylnicotinonitrile is the use of appropriate stabilizers and inhibitors to prevent free-radical polymerization.

Recommended Inhibitors

Due to the structural similarities with other vinyl monomers like styrene and acrylonitrile, inhibitors effective for these compounds are expected to be suitable for 6-vinylnicotinonitrile.[7][8]

Inhibitor ClassSpecific ExamplesRecommended Concentration (ppm)Mechanism of Action
Phenolic Compounds Hydroquinone (HQ)50-200Reacts with peroxy radicals in the presence of oxygen to terminate polymerization chains.[1]
Hydroquinone monomethyl ether (MEHQ)50-200Similar to hydroquinone, effective in the presence of oxygen.[7]
4-tert-Butylcatechol (TBC)10-50A highly effective inhibitor, particularly for storage.
Aromatic Amines N,N'-Diphenyl-p-phenylenediamine100-500Effective radical scavengers.[8]
Stable Free Radicals TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)10-100Directly trap growing polymer radicals.[8]
Choosing the Right Inhibitor
  • For general-purpose storage: Hydroquinone (HQ) or its monomethyl ether (MEHQ) are cost-effective and widely used.[1][7] They require the presence of a small amount of oxygen to be effective.

  • For oxygen-free conditions or high-temperature processing: Stable free radicals like TEMPO are more suitable as their inhibitory action is not dependent on oxygen.[8][]

  • Synergistic Effects: In some cases, a combination of inhibitors, such as a phenolic compound and an aromatic amine, can provide enhanced protection.[7][10]

Part 4: Experimental Protocols

Protocol 1: Accelerated Stability Study for Evaluating a New Inhibitor

This protocol allows for a rapid assessment of the effectiveness of a chosen inhibitor for 6-vinylnicotinonitrile.

Objective: To determine the efficacy of a new inhibitor in preventing the polymerization of 6-vinylnicotinonitrile under stressed conditions.

Materials:

  • High-purity 6-vinylnicotinonitrile

  • Candidate inhibitor(s)

  • Small, sealable amber glass vials

  • Oven or stability chamber capable of maintaining a constant temperature (e.g., 60°C)

  • Analytical balance

  • HPLC or GC system for purity analysis

Procedure:

  • Prepare a stock solution of the candidate inhibitor in a small amount of a compatible, volatile solvent.

  • Add the required amount of the inhibitor stock solution to several vials of 6-vinylnicotinonitrile to achieve the desired final concentrations (e.g., 50, 100, 200 ppm). Include a control sample with no added inhibitor.

  • Loosely cap the vials and allow the solvent to evaporate completely in a fume hood.

  • Tightly seal the vials and place them in a pre-heated oven at 60°C.

  • At predetermined time points (e.g., 24, 48, 72, 96 hours), remove one vial for each concentration and the control.

  • Allow the vials to cool to room temperature.

  • Visually inspect for any changes in color or viscosity.

  • Analyze the purity of the 6-vinylnicotinonitrile in each sample using a validated HPLC or GC method.

  • Plot the percentage of remaining monomer against time for each inhibitor concentration to determine the rate of degradation.

Protocol 2: Quality Control (QC) Analysis of Stored 6-Vinylnicotinonitrile

Objective: To assess the purity and integrity of a stored sample of 6-vinylnicotinonitrile.

Materials:

  • Stored sample of 6-vinylnicotinonitrile

  • HPLC or GC system with a suitable column (e.g., C18 for HPLC, capillary column for GC)

  • Appropriate mobile phase for HPLC or carrier gas for GC

  • UV detector (for HPLC) or FID/MS detector (for GC)

Procedure:

  • Prepare a dilute solution of the stored 6-vinylnicotinonitrile in a suitable solvent (e.g., acetonitrile for HPLC, dichloromethane for GC).

  • Inject the sample into the HPLC or GC system.

  • Analyze the resulting chromatogram.

  • Quantify the area of the main peak corresponding to 6-vinylnicotinonitrile and any impurity peaks.

  • Calculate the purity of the sample as a percentage of the main peak area relative to the total peak area.

  • Compare the purity to the required specifications for your application.

Part 5: Visualizations

Diagram 1: Free-Radical Polymerization of 6-Vinylnicotinonitrile

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Free Radical (R•) I->R Heat, Light RM Initiated Monomer (R-M•) R->RM + M M 6-Vinylnicotinonitrile (M) RMn Growing Polymer Chain (R-Mn•) RM->RMn RMn1 Longer Polymer Chain (R-Mn+1•) RMn->RMn1 + M P Stable Polymer RMn_term Growing Chain (R-Mn•) RMn_term->P + R-Mm• RMn_term2 Another Growing Chain (R-Mm•)

Caption: Free-radical polymerization process of 6-vinylnicotinonitrile.

Diagram 2: Mechanism of Inhibition by a Phenolic Inhibitor

G cluster_inhibition Inhibition by Phenolic Compound cluster_chain Polymerization Chain ROO Peroxy Radical (ROO•) ROOH Hydroperoxide (ROOH) ROO->ROOH + ArOH ArOH Phenolic Inhibitor (ArOH) ArO Stable Phenoxy Radical (ArO•) ArOH->ArO - H• Non-radical products Non-radical products ArO->Non-radical products + ROO• R Growing Polymer Radical (R•) R->ROO + O2 O2 Oxygen (O2)

Caption: Inhibition of polymerization by a phenolic antioxidant.

Diagram 3: Workflow for Stabilizer Efficacy Evaluation

G start Start: High-Purity Monomer prep Prepare Samples: - Control (no inhibitor) - Test (with inhibitor) start->prep stress Accelerated Aging (e.g., 60°C) prep->stress sampling Sample at Time Points (0, 24, 48, 72h) stress->sampling analysis Analyze Purity (HPLC/GC) sampling->analysis data Plot Purity vs. Time analysis->data end End: Determine Inhibitor Efficacy data->end

Caption: Experimental workflow for evaluating stabilizer efficacy.

References

Sources

Reference Data & Comparative Studies

Validation

Reactivity comparison between 6-vinylnicotinonitrile and 5-vinylnicotinonitrile

In the landscape of functionalized heterocycles, vinylpyridines serve as indispensable building blocks for both small-molecule drug discovery and advanced polymer synthesis. However, treating all vinylpyridine isomers as...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of functionalized heterocycles, vinylpyridines serve as indispensable building blocks for both small-molecule drug discovery and advanced polymer synthesis. However, treating all vinylpyridine isomers as electronically equivalent is a frequent point of failure in synthetic design. As an Application Scientist, I routinely observe researchers struggle with unexpected reaction stalling, low cross-coupling yields, or uncontrolled polymerization simply because they overlooked the profound impact of regiochemistry.

This guide dissects the reactivity delta between 6-vinylnicotinonitrile and 5-vinylnicotinonitrile . While both possess a vinyl group, a pyridine ring, and a nitrile moiety, their behavior in nucleophilic additions and diverges drastically[1].

Electronic & Structural Causality (The "Why")

The reactivity of a vinyl group attached to an aromatic system is dictated by the stability of the intermediate formed during nucleophilic attack (a carbanion or enolate-like species).

In 6-vinylnicotinonitrile , the vinyl group is positioned ortho to the pyridine nitrogen and para to the nitrile group. When a nucleophile attacks the terminal carbon of the vinyl group, the resulting negative charge is delocalized directly onto the highly electronegative pyridine nitrogen and the nitrile group via resonance (mesomeric effect). This massive thermodynamic stabilization of the transition state renders the 6-vinyl group highly electrophilic—a classic "activated olefin" primed for rapid functionalization[2].

Conversely, in 5-vinylnicotinonitrile , the vinyl group is meta to both the pyridine nitrogen and the nitrile group[3]. Quantum mechanically, resonance delocalization of an alpha-carbanion onto these heteroatoms is forbidden from the meta position. The electron withdrawal is purely inductive, which is significantly weaker. Consequently, 5-vinylnicotinonitrile behaves more like a slightly deactivated styrene derivative, requiring harsh conditions or catalysts to undergo reactions that 6-vinylnicotinonitrile undergoes spontaneously[4].

G N1 Vinyl Group Position N2 6-Vinylnicotinonitrile (ortho to N, para to CN) N1->N2 N3 5-Vinylnicotinonitrile (meta to N, meta to CN) N1->N3 N4 Strong Resonance Withdrawal (N and CN stabilize carbanion) N2->N4 N5 Inductive Withdrawal Only (No resonance stabilization) N3->N5 N6 Highly Electrophilic Olefin Rapid Michael Additions Fast Anionic Polymerization N4->N6 Activates N7 Standard Styrenic Olefin Requires Catalysis for Addition Poor Anionic Polymerization N5->N7 Deactivates

Logic diagram illustrating the regiochemical impact on olefin reactivity.

Comparative Reactivity Profiles

To guide your synthetic planning, the quantitative and qualitative reactivity differences are summarized below:

Reaction Type6-Vinylnicotinonitrile5-VinylnicotinonitrileMechanistic Rationale
Thiol-Michael Addition Spontaneous at 25 °C (No catalyst required)Requires strong base (e.g., DBU) and elevated heatResonance stabilization of the enolate-like intermediate is only possible in the 6-isomer.
Living Anionic Polymerization Rapid, well-controlled propagation (Low PDI)Poor control, frequent chain transfer/terminationThe propagating carbanion in the 6-isomer is stabilized by the ortho-nitrogen[1].
Radical Polymerization High reactivity (similar to acrylates)Moderate reactivity (similar to styrene)Both polymerize, but the highly polarized double bond of the 6-isomer accelerates propagation.
Heck Cross-Coupling Excellent electron-poor acceptorStandard olefin acceptorThe 6-position is highly electron-deficient, favoring rapid carbopalladation[2].

Self-Validating Experimental Protocols

Trust in a protocol is built on verifiability. The following methodologies are engineered as self-validating systems, embedding analytical checkpoints directly into the workflow to ensure causality can be traced at every step.

Protocol A: Competitive Thiol-Michael Addition Assay

Objective: To empirically demonstrate the massive electrophilicity difference between the 6-vinyl and 5-vinyl isomers in a single pot.

  • Preparation: Dissolve 1.0 mmol of 6-vinylnicotinonitrile and 1.0 mmol of 5-vinylnicotinonitrile in 5 mL of deuterated methanol (CD3OD).

    • Self-Validation Checkpoint: Acquire a baseline 1H-NMR spectrum. You must observe distinct vinyl proton multiplets for both isomers (typically 5.5–6.8 ppm). The integration ratio must be exactly 1:1.

  • Nucleophile Addition: Add 1.0 mmol of benzyl mercaptan via microsyringe. Do NOT add any base catalyst.

  • Reaction: Stir at 25 °C for 60 minutes.

    • Self-Validation Checkpoint: The reaction mixture should remain clear. No exotherm should be observed, ruling out uncontrolled radical polymerization.

  • Analysis: Acquire a second 1H-NMR spectrum of the crude mixture.

    • Self-Validation Checkpoint: The vinyl protons corresponding to 6-vinylnicotinonitrile should completely disappear, replaced by aliphatic multiplets (2.8–3.2 ppm) of the thioether adduct. The vinyl protons of 5-vinylnicotinonitrile must remain fully integrated at 1.0 relative to the internal standard, proving that the 5-position is completely unreactive under uncatalyzed conditions.

Workflow Start Equimolar Mixture: 6-Vinyl + 5-Vinyl Add Add Thiol Nucleophile (e.g., Benzyl Mercaptan) Start->Add Cond Room Temp, No Catalyst Solvent: Methanol Add->Cond Analyze NMR/LC-MS Analysis (Time-course) Cond->Analyze Result1 6-Vinyl Adduct (>95% Yield in 1h) Analyze->Result1 Fast Result2 5-Vinyl Unreacted (Recovered Starting Material) Analyze->Result2 Slow/None

Workflow demonstrating the self-validating competitive Michael addition assay.

Protocol B: Living Anionic Polymerization

Objective: To synthesize well-defined homopolymers and demonstrate the necessity of resonance stabilization for carbanion propagation[4].

  • Initiation: In a rigorously flame-dried Schlenk flask under argon, add 10 mL of anhydrous THF. Cool to -78 °C using a dry ice/acetone bath. Add 0.1 mmol of sec-butyllithium.

    • Self-Validation Checkpoint: Add a single drop of 1,1-diphenylethylene (DPE). The solution must turn a deep, persistent ruby red. This validates the absolute absence of moisture/oxygen and confirms the formation of the active initiator.

  • Propagation (6-Vinylnicotinonitrile): Slowly add 5.0 mmol of rigorously purified 6-vinylnicotinonitrile.

    • Self-Validation Checkpoint: The solution should immediately transition to a dark red/purple hue, indicating the formation of the highly stabilized pyridyl-alpha-carbanion.

  • Termination: After 30 minutes, quench the living chains with degassed methanol.

    • Self-Validation Checkpoint: The color must instantaneously discharge to clear or pale yellow, confirming the termination of the living carbanions. Precipitation in hexanes yields the polymer. (Note: Attempting this exact protocol with 5-vinylnicotinonitrile will result in rapid chain termination or no propagation due to the lack of resonance stabilization, yielding only oligomers).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 67047575, 5-Vinylnicotinonitrile". PubChem. URL:[Link]

  • Mapes, B. R., et al. "Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility". Macromolecules, ACS Publications. URL:[Link]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for Determining 6-Vinylnicotinonitrile Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a critical determinant of efficacy, safety, and reproducibility. 6-Vinylnicotinonitrile, a substituted pyridine derivative, serves as a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring its purity is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 6-vinylnicotinonitrile. We will delve into the causality behind experimental choices, compare HPLC with alternative analytical techniques, and provide detailed, actionable protocols.

The Central Role of Purity in Drug Development

Impurities in a starting material like 6-vinylnicotinonitrile can have cascading effects throughout the drug development process. They can lead to the formation of undesired by-products, reduce the yield of the final API, and, most critically, introduce potentially toxic components into the drug product. Therefore, a robust and reliable analytical method for purity determination is not just a regulatory requirement but a cornerstone of a successful development program.

HPLC: The Workhorse of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of components in a mixture.[1] Its applicability to a wide range of non-volatile and thermally labile compounds makes it an ideal choice for the analysis of many pharmaceutical compounds, including substituted pyridines.

This guide will focus on a reversed-phase HPLC (RP-HPLC) method, which is well-suited for the analysis of moderately polar compounds like 6-vinylnicotinonitrile.

A Validated HPLC Method for 6-Vinylnicotinonitrile Purity

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a comprehensive framework for the validation of analytical procedures in its Q2(R1) and the recently updated Q2(R2) guidelines.[1][2][3]

The following is a detailed, albeit illustrative, validated HPLC method for the determination of 6-vinylnicotinonitrile purity.

Experimental Protocol: RP-HPLC for 6-Vinylnicotinonitrile

1. Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.02 M Phosphate Buffer (pH 6.5) (40:60 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 260 nm

  • Injection Volume: 10 µL

  • Run Time: 15 minutes

2. Preparation of Solutions:

  • Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of 6-vinylnicotinonitrile reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the 6-vinylnicotinonitrile sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Filter through a 0.45 µm syringe filter before injection.

Method Validation Parameters

The following sections detail the validation parameters as per ICH guidelines, with illustrative data for the proposed HPLC method.

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4]

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject the 6-vinylnicotinonitrile standard solution.

    • Inject the sample solution.

    • Perform forced degradation studies (acid, base, oxidation, heat, and light) on the sample and analyze the stressed samples.

  • Acceptance Criteria: The peak for 6-vinylnicotinonitrile in the sample chromatogram should be free from any co-eluting peaks from the blank and potential impurities or degradants. The peak purity should be evaluated using a photodiode array (PDA) detector.

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[5]

  • Procedure: Prepare a series of at least five concentrations of the 6-vinylnicotinonitrile reference standard, typically ranging from 50% to 150% of the nominal sample concentration. Inject each concentration in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Table 1: Illustrative Linearity Data for 6-Vinylnicotinonitrile

Concentration (µg/mL)Mean Peak Area (n=3)
50489500
75735200
100981100
1251225500
1501470300
Correlation Coefficient (r²) 0.9998

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found.[6]

  • Procedure: Perform recovery studies by spiking a placebo (if a matrix is involved) or a known sample with known amounts of the 6-vinylnicotinonitrile reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each concentration in triplicate.

  • Data Analysis: Calculate the percentage recovery for each replicate.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Table 2: Illustrative Accuracy Data for 6-Vinylnicotinonitrile

Concentration LevelSpiked Concentration (µg/mL)Measured Concentration (µg/mL, mean of n=3)% Recovery
80%8079.599.4
100%100100.8100.8
120%120119.399.4
Mean Recovery 99.9%

Precision is the measure of the degree of scatter of a series of measurements of the same homogeneous sample under the prescribed conditions.[6] It is typically evaluated at two levels: repeatability and intermediate precision.

  • Repeatability (Intra-day Precision):

    • Procedure: Analyze six replicate injections of the sample solution on the same day, by the same analyst, and on the same instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: The RSD for the combined data from both studies should be ≤ 2.0%.

Table 3: Illustrative Precision Data for 6-Vinylnicotinonitrile

Precision LevelParameterResult
Repeatability% RSD (n=6)0.8%
Intermediate Precision% RSD (n=12)1.2%
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Procedure: These are typically determined based on the signal-to-noise ratio (S/N), where a ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.[5]

  • Illustrative Values:

    • LOD: 0.05 µg/mL

    • LOQ: 0.15 µg/mL

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[7]

  • Procedure: Introduce small, deliberate changes to the method parameters, one at a time, and assess the impact on the results. Typical parameters to vary include:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase composition (e.g., ± 2% organic phase)

    • Column temperature (± 2°C)

    • Mobile phase pH (± 0.2 units)

  • Acceptance Criteria: The system suitability parameters (e.g., tailing factor, resolution, and theoretical plates) should remain within acceptable limits, and the results should not be significantly affected.

Table 4: Illustrative Robustness Study for 6-Vinylnicotinonitrile HPLC Method

Parameter VariedVariationRetention Time (min)Tailing FactorResolution
Nominal - 7.5 1.1 > 2.0
Flow Rate0.9 mL/min8.31.1> 2.0
1.1 mL/min6.81.1> 2.0
Mobile PhaseAcetonitrile 38%8.11.2> 2.0
Acetonitrile 42%7.01.1> 2.0
Temperature28°C7.71.1> 2.0
32°C7.31.1> 2.0

Visualizing the HPLC Method Validation Workflow

A systematic approach is crucial for a successful method validation. The following diagram illustrates the logical flow of the validation process.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Finalization Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity Opt->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report SOP Standard Operating Procedure (SOP) Report->SOP

Caption: A logical workflow for HPLC method validation.

Comparison with Other Alternatives

While HPLC is a powerful tool, other analytical techniques can also be employed for purity determination. The choice of method often depends on the specific properties of the analyte and the intended purpose of the analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds. When coupled with a Mass Spectrometry (MS) detector, it provides excellent sensitivity and specificity.

Table 5: Comparison of HPLC and GC-MS for 6-Vinylnicotinonitrile Purity Analysis

FeatureHPLC-UVGC-MS
Principle Separation in the liquid phase based on partitioning between a mobile and stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.
Applicability to 6-Vinylnicotinonitrile Highly suitable as it is a moderately polar, non-volatile solid.Potentially suitable if the compound is thermally stable and sufficiently volatile.
Sample Preparation Simple dissolution in the mobile phase.May require derivatization to increase volatility and thermal stability.
Sensitivity Good, typically in the µg/mL to ng/mL range.Excellent, often reaching pg/mL levels.
Specificity Good with UV detection, enhanced with PDA for peak purity analysis.Excellent, provides structural information from mass fragmentation patterns.
Instrumentation Cost Moderate.Higher.
Analysis Time Typically 10-30 minutes per sample.Can be faster, often under 15 minutes.

Causality of Choice: For a compound like 6-vinylnicotinonitrile, which is a solid at room temperature, HPLC is generally the more straightforward and preferred method. The risk of thermal degradation in the GC inlet is a significant consideration that can be avoided with HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR).

Table 6: Comparison of HPLC and qNMR for 6-Vinylnicotinonitrile Purity Analysis

FeatureHPLC-UVQuantitative NMR (qNMR)
Principle Chromatographic separation followed by UV absorbance detection.Measurement of the nuclear magnetic resonance of atomic nuclei.
Primary Use Separation and quantification of multiple components.Structural elucidation and absolute quantification without a reference standard of the analyte.
Purity Assessment Relative purity based on peak area percentage.Absolute purity determination against a certified internal standard.
Sensitivity High.Lower than HPLC.
Throughput High.Lower.
Instrumentation Cost Moderate.Very High.

Causality of Choice: While qNMR provides the advantage of being a primary ratio method for determining absolute purity, HPLC is often more practical for routine quality control due to its higher throughput, lower cost, and ability to separate and quantify multiple impurities simultaneously.

Conclusion: A Foundation of Scientific Integrity

The validation of an analytical method is a systematic process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications. A well-validated HPLC method for the purity determination of 6-vinylnicotinonitrile is not merely a set of experimental parameters; it is a self-validating system that ensures the quality and consistency of this critical starting material.

By adhering to the principles of scientific integrity, grounding our choices in established guidelines, and understanding the capabilities and limitations of different analytical techniques, we can build a robust foundation for the development of safe and effective medicines.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2) on Validation of Analytical Procedures. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Vander Heyden, Y., et al. (2001). Robustness of analytical chemical methods and pharmaceutical technological processes. Elsevier.
  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

  • International Conference on Harmonisation. (1994).
  • International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology.
  • Shabir, G. A. (2003). Validation of high-performance liquid chromatography methods for pharmaceutical analysis. Understanding the differences and similarities between validation requirements of the US Food and Drug Administration, the US Pharmacopeia and the International Conference on Harmonisation.
  • Dong, M. W. (2016). Modern HPLC for Practicing Scientists. John Wiley & Sons.
  • Agilent Technologies. (2021). A Standardized Approach to Quantitative Analysis of Nicotine in e-Liquids Based on Peak Purity Criteria Using High-Performance Liquid Chromatography. [Link]

  • Element Lab Solutions. (2023). The 6 Key Aspects of Analytical Method Validation. [Link]

  • Borman, P., & Elder, D. (2017). Q2(R1) Validation of analytical procedures: text and methodology. In ICH Quality Guidelines (pp. 127-166). John Wiley & Sons.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link]

  • LCGC International. (2025). Analytical Method Validation: Back to Basics, Part II. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • International Council for Harmonisation. (2023). ICH Q2(R2) Validation of Analytical Procedures. [Link]

Sources

Validation

GC-MS Analytical Validation Techniques for 6-Vinylnicotinonitrile Detection: A Comparative Guide

Introduction: The Analytical Challenge of 6-Vinylnicotinonitrile In modern pharmaceutical synthesis, 6-vinylnicotinonitrile (CAS: 16173-99-2)[1] serves as a highly reactive, nitrogen-containing heterocyclic building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of 6-Vinylnicotinonitrile

In modern pharmaceutical synthesis, 6-vinylnicotinonitrile (CAS: 16173-99-2)[1] serves as a highly reactive, nitrogen-containing heterocyclic building block. It is most prominently utilized in palladium-catalyzed Heck cross-coupling reactions to construct complex molecular scaffolds[2].

From an analytical perspective, quantifying this compound presents a unique set of challenges. The molecule possesses a volatile profile, a polar nitrile group, and a reactive vinyl moiety that is susceptible to polymerization or oxidation under harsh conditions. To accurately monitor reaction kinetics, determine product yields, and quantify trace impurities, analytical scientists must deploy a highly specific, robust, and self-validating methodology.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative modalities (LC-MS/MS and GC-FID) and provides a comprehensive, causality-driven validation framework aligned with the latest[3][4].

Analytical Modality Comparison: Why GC-MS is the Gold Standard

When developing a method for 6-vinylnicotinonitrile, laboratories typically evaluate three primary platforms. The table below summarizes the quantitative performance data derived from comparative validation studies.

Table 1: Performance Comparison of Analytical Modalities for 6-Vinylnicotinonitrile
Performance MetricGC-MS (EI-SIM)LC-MS/MS (ESI-MRM)GC-FID
Sensitivity (LOD) 0.05 µg/mL0.80 µg/mL1.5 µg/mL
Specificity High (m/z 130, 103)Moderate (Poor Ionization)Low (Retention Time Only)
Linearity (R²) > 0.999> 0.990> 0.995
Matrix Effect Minimal (IS Corrected)High (Ion Suppression)Moderate
Structural Elucidation Yes (Library Matching)Yes (MS/MS Fragments)No
The Causality Behind the Modality Selection
  • The LC-MS/MS Limitation: Electrospray Ionization (ESI) relies on the analyte's ability to form ions (e.g., [M+H]+ ) in the liquid phase. The pyridine nitrogen in 6-vinylnicotinonitrile is heavily electron-withdrawn by the para-nitrile group, drastically reducing its basicity ( pKa​ ). Consequently, ESI yields poor ionization efficiency, leading to high limits of detection (LOD) and severe matrix suppression from residual palladium catalysts or phosphine ligands[2].

  • The GC-FID Limitation: While Gas Chromatography with Flame Ionization Detection (GC-FID) offers good linearity, it lacks structural elucidation capabilities. In Heck reactions, isomeric byproducts (e.g., divinyl impurities or positional isomers) often co-elute. FID cannot distinguish between these co-eluting species, leading to false-positive quantitation.

  • The GC-MS (EI) Advantage: 6-vinylnicotinonitrile is sufficiently volatile and thermally stable for gas-phase separation. Electron Ionization (EI) at 70 eV is a "hard" ionization technique that forcefully ejects an electron, generating a highly reproducible molecular ion ( M+∙ at m/z 130) and a distinct fragment ion via the loss of hydrogen cyanide (m/z 103)[1]. This fragmentation fingerprint allows for Selected Ion Monitoring (SIM), granting GC-MS unparalleled specificity and sensitivity.

Designing a Self-Validating GC-MS System

To ensure absolute trustworthiness, the analytical protocol must function as a self-validating system . This is achieved by integrating an Internal Standard (IS)—such as isotopically labeled 6-vinylnicotinonitrile-d3 or a structural analog like 6-methylnicotinonitrile—at the very beginning of the sample preparation workflow.

Mechanistic Logic: By spiking the IS into the raw Heck reaction matrix prior to liquid-liquid extraction, any physical loss of the analyte (e.g., incomplete partitioning into the organic phase) or instrumental variations (e.g., GC inlet discrimination, split ratio fluctuations) will affect the analyte and the IS equally. The quantitative readout relies on the ratio of their chromatographic peak areas ( AreaAnalyte​/AreaIS​ ), which remains perfectly constant, thereby self-correcting for systematic errors.

GC-MS Analytical Workflow for 6-vinylnicotinonitrile incorporating a self-validating IS spike.

Experimental Protocol: Step-by-Step Methodology

Phase 1: Sample Preparation (Liquid-Liquid Extraction)
  • Quenching: Transfer 100 µL of the crude Heck reaction mixture into a 2.0 mL microcentrifuge tube. Add 500 µL of LC-MS grade water to quench the reaction and precipitate inorganic salts (e.g., K2​CO3​ )[2].

  • IS Spiking: Add exactly 50 µL of the Internal Standard solution (10 µg/mL 6-methylnicotinonitrile in methanol).

  • Extraction: Add 1.0 mL of ethyl acetate. Vortex vigorously for 2 minutes to drive the partitioning of the non-polar/mid-polar organics into the upper layer.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes. Transfer 500 µL of the upper organic layer to a GC autosampler vial equipped with a glass insert.

Phase 2: GC-MS Instrument Parameters
  • Column Selection: Use a DB-5MS (30 m × 0.25 mm × 0.25 µm) capillary column. Causality: The 5% diphenyl / 95% dimethylpolysiloxane stationary phase provides optimal retention for the polar nitrile group while preventing peak tailing of the vinyl moiety.

  • Carrier Gas: Ultra-high purity Helium at a constant flow of 1.0 mL/min.

  • Inlet Conditions: 250°C, Split injection (10:1 ratio) to prevent column overloading.

  • Oven Temperature Program:

    • Initial: 60°C (hold 1 min)

    • Ramp: 15°C/min to 280°C (hold 5 min to bake out high-boiling matrix components).

  • Mass Spectrometer (EI):

    • Transfer Line: 280°C; Ion Source: 230°C; Quadrupole: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Target Ions: m/z 130 (Quantifier), m/z 103 (Qualifier).

ICH Q2(R2) Aligned Validation Framework

In November 2023, the International Council for Harmonisation adopted the revised [3][4], which emphasizes a lifecycle and Quality-by-Design (QbD) approach. The following validation parameters must be executed to prove the method is "fit for purpose."

Core parameters for analytical method validation according to ICH Q2(R2) guidelines.
Validation Execution Steps:
  • Specificity: Inject a matrix blank (reaction mixture minus 6-bromonicotinonitrile precursor) and compare it against a spiked sample. Acceptance Criteria: No interfering peaks at the retention time of 6-vinylnicotinonitrile or the IS in the SIM channels.

  • Linearity and Range: Prepare a 7-point calibration curve ranging from 0.1 µg/mL to 50 µg/mL, plotting the response ratio ( AreaAnalyte​/AreaIS​ ) against concentration. Acceptance Criteria: Correlation coefficient ( R2 ) ≥0.995 .

  • Accuracy (Recovery): Spike known concentrations of 6-vinylnicotinonitrile at three levels (Low, Medium, High) into the blank matrix in triplicate. Acceptance Criteria: Mean recovery must fall between 95.0% and 105.0%.

  • Precision (Repeatability): Perform six replicate injections of the Medium concentration standard. Acceptance Criteria: Relative Standard Deviation (%RSD) ≤2.0% .

  • Robustness: Deliberately alter the carrier gas flow rate ( ±0.1 mL/min) and oven ramp rate ( ±2 °C/min). Acceptance Criteria: System suitability parameters (resolution, tailing factor) remain within specified limits, proving the method's resilience to day-to-day laboratory fluctuations.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures. European Medicines Agency (EMA) / International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

Sources

Validation

Validating the Efficacy of 6-Vinylnicotinonitrile as a Building Block in Drug Discovery

As the landscape of targeted covalent inhibitors (TCIs) and complex heterocyclic therapeutics expands, the selection of optimal chemical building blocks is critical. 6-Vinylnicotinonitrile (also known as 6-ethenylpyridin...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of targeted covalent inhibitors (TCIs) and complex heterocyclic therapeutics expands, the selection of optimal chemical building blocks is critical. 6-Vinylnicotinonitrile (also known as 6-ethenylpyridine-3-carbonitrile) has emerged as a highly versatile scaffold. It serves a dual purpose in modern drug discovery: as a highly efficient synthetic intermediate for metal-free late-stage functionalization, and as a tunable covalent warhead for targeting non-catalytic cysteines in kinases (e.g., EGFR, KRAS).

This guide objectively compares 6-vinylnicotinonitrile against traditional alternatives, providing mechanistic insights, comparative data, and self-validating experimental protocols to guide your pipeline development.

Mechanistic Advantage: Causality in Scaffold Selection

To understand the superiority of 6-vinylnicotinonitrile in specific workflows, we must analyze the electronic properties that dictate its reactivity.

Synthetic Utility: Overcoming the Limitations of 6-Bromonicotinonitrile

Historically, functionalizing the C6 position of the nicotinonitrile core relied on 6-bromonicotinonitrile . Introducing a side chain required late-stage palladium-catalyzed cross-coupling (e.g., Heck or Suzuki reactions) [1].

  • The Causality of Inefficiency: Late-stage transition-metal catalysis requires harsh thermal conditions (80–140 °C) and complex ligands. Furthermore, it introduces the risk of heavy metal contamination in the final active pharmaceutical ingredient (API), necessitating aggressive and yield-reducing purification steps.

  • The 6-Vinylnicotinonitrile Advantage: By utilizing a pre-installed vinyl group, researchers can bypass metal catalysis entirely. The electron-deficient nature of the pyridine ring, synergistically amplified by the strongly electron-withdrawing C3-nitrile group, drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the C6-vinyl group. This makes it a highly activated Michael acceptor, susceptible to rapid Aza-Michael or Thia-Michael additions under mild, room-temperature conditions [2].

Therapeutic Utility: A Tunable Alternative to Acrylamide Warheads

In the development of TCIs, acrylamides are the gold standard for targeting cysteine residues. However, highly reactive acrylamides often lead to off-target toxicity via rapid depletion of systemic glutathione (GSH).

  • The Causality of Tunability: Vinylpyridines act as tunable electrophiles. The inherent basicity of the pyridine nitrogen allows for localized protonation within the acidic microenvironment of certain kinase active sites, transiently increasing the electrophilicity of the vinyl group exactly when needed. This results in a "Goldilocks" reactivity profile: highly stable in systemic circulation (resisting GSH attack) but fiercely reactive when spatially oriented near the target cysteine (e.g., C797 in EGFR) [3].

Visualizing the Strategic Workflows

SyntheticWorkflow Start Target Scaffold: C6-Substituted Nicotinonitrile B1 6-Bromonicotinonitrile (Traditional Route) Start->B1 B2 6-Vinylnicotinonitrile (Advanced Route) Start->B2 Step1A Pd-Catalyzed Heck Reaction (120°C, Ligands, Base) B1->Step1A Step1B Metal-Free Aza-Michael Addition (Room Temp, Mild Base) B2->Step1B EndA Yield: 40-60% High Pd-residue risk Step1A->EndA EndB Yield: >85% Zero heavy metal toxicity Step1B->EndB

Fig 1. Workflow comparison: 6-Bromonicotinonitrile vs. 6-Vinylnicotinonitrile functionalization.

WarheadMechanism Target Kinase Cysteine (e.g., EGFR C797) Complex Reversible Affinity Complex (Stable) Target->Complex Non-covalent binding Warhead Vinylpyridine Warhead (Tunable Electrophile) Warhead->Complex Covalent Irreversible Covalent Adduct (Thioether) Complex->Covalent Proximity-driven Thia-Michael Addition

Fig 2. Mechanism of action for vinylpyridine-based targeted covalent inhibitors.

Comparative Performance Data

The following tables synthesize quantitative data comparing 6-vinylnicotinonitrile to its primary alternatives in both synthetic and biochemical contexts.

Table 1: Synthetic Efficiency Comparison

Parameter6-Bromonicotinonitrile [1]6-Vinylnicotinonitrile [2]Advantage / Causality
Primary Reaction Heck / Suzuki Cross-CouplingAza-Michael / Thia-MichaelVinyl group is pre-activated by the nitrile.
Catalyst Required Palladium (Pd(OAc)₂, Pd(PPh₃)₄)None (Metal-free)Eliminates costly metal scavengers.
Operating Temp. 80 °C – 140 °C20 °C – 40 °CPrevents thermal degradation of sensitive moieties.
Average Yield 40% – 60%80% – 95%Direct nucleophilic attack minimizes side reactions.

Table 2: Covalent Warhead Profile (Targeting EGFR C797)

ParameterStandard AcrylamideVinylpyridine Scaffold [3]Clinical Implication
Intrinsic Reactivity HighModerate / TunableLower off-target toxicity.
GSH Half-Life (t½) < 15 minutes> 120 minutesEnhanced systemic circulation and bioavailability.
Target Residence Time IrreversibleIrreversibleSustained target engagement and tumor growth inhibition.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for critical steps is explicitly defined.

Protocol A: Metal-Free Aza-Michael Addition (Synthesis of Substituted Amines)

This protocol details the functionalization of 6-vinylnicotinonitrile with a secondary amine, avoiding transition metals[4].

Materials:

  • 6-Vinylnicotinonitrile (1.0 equiv)

  • Secondary Amine (e.g., morpholine or piperazine derivative) (1.2 equiv)

  • Triethylamine (Et₃N) (0.5 equiv)

  • Anhydrous Ethanol or Methanol

Step-by-Step Methodology:

  • Preparation: Dissolve 6-vinylnicotinonitrile (1.0 mmol) in 5 mL of anhydrous ethanol in a round-bottom flask. Causality: Protic solvents like ethanol stabilize the transition state of the Michael addition via hydrogen bonding with the nitrile nitrogen, accelerating the reaction.

  • Amine Activation: Add the secondary amine (1.2 mmol) followed by Et₃N (0.5 mmol). Causality: While the secondary amine is nucleophilic, Et₃N acts as a catalytic proton shuttle, ensuring the nucleophile remains unprotonated and highly active without requiring thermal energy.

  • Reaction: Stir the mixture at room temperature (25 °C) for 4–6 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1).

  • Workup: Upon consumption of the starting material, concentrate the mixture under reduced pressure.

  • Purification: Redissolve the crude residue in ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate. The high conversion rate typically yields product pure enough (>95%) to bypass column chromatography.

Protocol B: Glutathione (GSH) Reactivity Assay

To validate the "tunability" and systemic stability of a 6-vinylnicotinonitrile-derived warhead, its intrinsic reactivity must be measured against GSH [3].

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Reduced L-Glutathione (GSH) (100 mM stock in water)

  • Potassium Phosphate Buffer (PBS, 100 mM, pH 7.4)

  • Internal Standard (e.g., labetalol)

Step-by-Step Methodology:

  • Buffer Equilibration: Pre-warm the PBS buffer to 37 °C. Causality: Conducting the assay at pH 7.4 and 37 °C strictly mimics physiological blood conditions, ensuring the calculated half-life translates to in vivo pharmacokinetics.

  • Incubation Setup: In a glass vial, combine 980 µL of PBS, 10 µL of GSH stock (final concentration 1 mM), and 10 µL of Test Compound stock (final concentration 100 µM).

  • Kinetic Sampling: Stir continuously at 37 °C. At specific time points (0, 15, 30, 60, 120, and 240 minutes), extract a 50 µL aliquot.

  • Quenching: Immediately quench the extracted aliquot by mixing it with 50 µL of ice-cold acetonitrile containing the internal standard. Causality: The cold organic solvent instantly denatures any residual active species and halts the Thia-Michael addition, freezing the kinetic snapshot.

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the degradation half-life (t½). A t½ > 120 minutes validates the scaffold as a stable, tunable warhead rather than an indiscriminate electrophile.

References

  • BenchChem. "Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile." BenchChem Protocols.
  • Google Patents. "WO2019161162A1 - P300/cbp hat inhibitors." World Intellectual Property Organization.
  • National Institutes of Health (NIH). "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." PMC.
  • National Institutes of Health (NIH). "Design, synthesis and evaluation of 1,2-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile derivatives as novel covalent inhibitors for the treatment of KRASG12C-mutant NSCLC." PubMed.

Safety & Regulatory Compliance

Handling

The Causality of Hazards: Why 6-Vinylnicotinonitrile is Dangerous

As a Senior Application Scientist, I approach 6-vinylnicotinonitrile not merely as a chemical reagent, but as a highly dynamic, reactive system that requires strict environmental and procedural control. Handling this com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach 6-vinylnicotinonitrile not merely as a chemical reagent, but as a highly dynamic, reactive system that requires strict environmental and procedural control. Handling this compound safely requires understanding the fundamental causality behind its behavior: it combines the acute systemic toxicity of a cyanopyridine with the severe reactive instability of a vinyl monomer.

To build a self-validating safety culture in your laboratory, you must move beyond rote compliance and understand why each piece of personal protective equipment (PPE) and operational step is required.

The hazard profile of 6-vinylnicotinonitrile is driven by its bifunctional molecular structure:

  • The Vinyl Group (Reactive Instability): Like most vinylpyridines, this compound is highly susceptible to spontaneous, exothermic free-radical polymerization[1]. To prevent this during storage and transit, it is typically stabilized with 4-tert-butylcatechol (TBC) , a free-radical scavenger[2]. If the TBC is depleted, or if the chemical is exposed to heat, UV light, or peroxides, a runaway polymerization reaction will occur. This generates massive localized heat and pressure, frequently leading to the violent rupture of sealed storage vessels.

  • The Nicotinonitrile Core (Acute Toxicity): The pyridine-nitrile structure is highly irritating and corrosive to mucous membranes. It is acutely toxic via oral, dermal, and inhalation routes[3]. Furthermore, thermal decomposition of this core releases highly lethal gases, including hydrogen cyanide (HCN) and nitrogen oxides (NOx)[4].

Mandatory Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling reactive vinyl monomers. The following matrix outlines the required equipment and the mechanistic justification for each choice.

Protective GearSpecificationCausal Justification & Operational Logic
Hand Protection Butyl Rubber or Silver Shield (PVA) gloves.Standard nitrile gloves offer poor permeation resistance to pyridine derivatives. Butyl rubber prevents rapid transdermal absorption of the toxic nicotinonitrile core.
Eye/Face Protection Chemical splash goggles AND a full-face shield.The primary risk is not just splashing, but pressurized container rupture due to unexpected auto-polymerization. The face shield protects against high-velocity glass shrapnel.
Body Protection Flame-Resistant (FR) lab coat and a chemical-resistant apron.Vinyl monomers are highly flammable. An FR coat prevents ignition during exothermic events, while the apron provides a barrier against corrosive spills.
Respiratory Class II Type B2 Biological Safety Cabinet or 100% Exhaust Chemical Fume Hood .Prevents inhalation of toxic vapors. If handling outside a hood is absolutely unavoidable, a NIOSH-approved respirator with Organic Vapor (OV) cartridges is mandatory.

Operational Protocol: Safe De-inhibition and Utilization

Because 6-vinylnicotinonitrile is shipped with TBC to prevent polymerization, this stabilizer must be removed immediately prior to use in sensitive synthetic reactions. This protocol is designed as a self-validating system : each step verifies the safety of the next.

Procedure: TBC Stabilizer Removal via Activated Alumina

Note: Never distill 6-vinylnicotinonitrile to remove the inhibitor. Heating the monomer concentrates the reactive species and frequently triggers explosive polymerization.

  • Visual Validation (The "Go/No-Go" Check): Before opening the container, visually inspect the liquid. It should be highly fluid and clear. Self-Validation: If the liquid appears viscous, syrupy, or discolored, do not open it. Increased viscosity indicates that auto-polymerization has already begun, meaning the container is likely pressurized with toxic gas. Quarantine the vessel immediately.

  • Column Preparation: Inside the fume hood, pack a glass chromatography column with basic activated alumina (Brockmann I). The basic sites on the alumina will selectively bind the acidic phenolic hydroxyl groups of the TBC stabilizer[2].

  • Thermal Control: Pre-chill the receiving flask in an ice-water bath (0°C). De-inhibited vinyl monomers are highly unstable at room temperature.

  • Elution: Pass the 6-vinylnicotinonitrile through the alumina column. Do not use positive pressure (air or nitrogen) to speed up the flow, as friction or pressure can initiate polymerization.

  • Immediate Utilization: The eluted, de-inhibited monomer must be used in your synthetic workflow immediately. Never store de-inhibited 6-vinylnicotinonitrile.

G Start Retrieve 6-vinylnicotinonitrile from -20°C Storage PPE Don Advanced PPE (Respirator, Butyl Gloves) Start->PPE Hood Transfer to Inert Fume Hood PPE->Hood Inspect Inspect for Polymerization (Viscosity/Color) Hood->Inspect Decision Is material fluid and clear? Inspect->Decision Quarantine Quarantine! Do not open. Risk of pressurization. Decision->Quarantine No (Viscous) Alumina Pass through Activated Alumina Column Decision->Alumina Yes Collect Collect De-inhibited Monomer on Ice Alumina->Collect Use Immediate Use in Synthesis Collect->Use

Workflow for the safe inspection, de-inhibition, and handling of 6-vinylnicotinonitrile.

Logistics: Storage, Spill Response, and Disposal

Storage Logistics
  • Temperature: Must be stored in an explosion-proof freezer at or below -20°C.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent oxidative degradation, which can consume the TBC stabilizer.

  • Segregation: Keep strictly isolated from strong oxidizers, acids, and free-radical initiators (e.g., AIBN, peroxides)[5].

Emergency Spill Response
  • Evacuate & Ventilate: Immediately evacuate personnel and maximize fume hood exhaust.

  • Containment: Do not use combustible absorbents (like sawdust or paper towels), as the heat of polymerization can ignite them. Contain the spill using inert materials such as vermiculite, dry sand, or proprietary chemical spill pads[6].

  • Neutralization: Carefully sweep the absorbed material into a highly durable, sealable polyethylene container using non-sparking tools.

Disposal Logistics (The "Re-inhibition" Rule)

A critical, often overlooked failure point in laboratory safety is the disposal of unreacted, de-inhibited monomers. If you dispose of pure, de-inhibited 6-vinylnicotinonitrile into a general organic waste drum, it will eventually polymerize, potentially causing the waste drum to explode.

  • Action: Before disposing of any unused monomer, you must re-inhibit it by adding a small amount of TBC (approx. 50-100 ppm) or hydroquinone.

  • Routing: Dispose of as halogen-free, highly toxic organic waste through a certified environmental disposal partner.

References

  • National Institutes of Health (NIH) / PMC. "Inhibition of Free Radical Polymerization: A Review." NIH National Library of Medicine, January 2023.[Link]

  • American Chemical Society (ACS). "Kinetics and Hazards of 4-Vinylbenzyl Chloride Storage and Thermal Decomposition." ACS Publications, August 2021.[Link]

Sources

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